molecular formula C6H10BNO4 B582384 2-Methoxypyridine-3-boronic acid hydrate CAS No. 1256355-25-5

2-Methoxypyridine-3-boronic acid hydrate

Cat. No.: B582384
CAS No.: 1256355-25-5
M. Wt: 170.959
InChI Key: DHHSGONJRVICQW-UHFFFAOYSA-N
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Description

2-Methoxypyridine-3-boronic acid hydrate is a useful research compound. Its molecular formula is C6H10BNO4 and its molecular weight is 170.959. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHSGONJRVICQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657405
Record name (2-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-25-5
Record name (2-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Methoxypyridine-3-boronic acid hydrate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 2-Methoxypyridine-3-boronic acid hydrate (CAS No. 163105-90-6) has emerged as a critical reagent, particularly in the construction of complex heterocyclic scaffolds. This technical guide offers an in-depth overview of its properties, synthesis, and application, with a focus on its role in the development of kinase inhibitors for researchers, scientists, and drug development professionals.

Core Properties and Specifications

This compound is a white to off-white crystalline solid. Its chemical structure, featuring a methoxy-substituted pyridine ring coupled with a boronic acid functional group, makes it an ideal participant in palladium-catalyzed cross-coupling reactions.

PropertyValueReference
CAS Number 163105-90-6[1]
Molecular Formula C₆H₈BNO₃
Molecular Weight 152.94 g/mol
Melting Point 140-144 °C[2]
Appearance White to almost white powder or crystals[1]
Storage Temperature 2-8°C[2]

Synthesis of 2-Methoxypyridine-3-boronic acid

The synthesis of 2-Methoxypyridine-3-boronic acid is typically achieved through a lithium-halogen exchange reaction with a corresponding bromopyridine precursor, followed by borylation.

Detailed Experimental Protocol:

A detailed protocol for a similar synthesis involves the following steps:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon), add magnesium turnings.

  • Activation : Add a solution of lithium chloride in tetrahydrofuran (THF), followed by a catalytic amount of diisobutylaluminium hydride (DIBAL-H) to activate the magnesium.

  • Grignard Formation : Add 3-bromo-2-methoxypyridine to the activated magnesium mixture and stir at room temperature.

  • Borylation : Cool the reaction mixture to 0°C and add trimethyl borate dropwise. Allow the reaction to proceed overnight, gradually warming to room temperature.

  • Work-up and Purification : Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2-Methoxypyridine-3-boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. A notable example is the reaction with a pyrimidine halide to create a pyridinyl-pyrimidine scaffold, a core structure in various kinase inhibitors.

General Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 2-Methoxypyridine-3-boronic acid:

  • Reaction Setup : In a reaction vessel, combine the aryl halide (e.g., 5-bromopyrimidine), 2-Methoxypyridine-3-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(PCy₃)₂), and a base (e.g., K₂CO₃ or K₃PO₄).[3]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas like argon or nitrogen multiple times.

  • Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or tert-amyl alcohol.[4]

  • Reaction Execution : Heat the mixture to the desired temperature (typically 80-120°C) and stir for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification : Dry the organic layer, filter, and concentrate. The crude product is then purified, typically by column chromatography.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving pyridyl and pyrimidyl coupling partners.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
NiCl₂(PCy₃)₂ (1)-K₃PO₄tert-amyl alcohol801Not specified

This data is representative of Suzuki-Miyaura reactions with similar substrates and provides a starting point for optimization.

Visualizing the Chemistry: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX R¹-X OxidativeAddition->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 [R²-B(OH)₃]⁻ Boronate [R²-B(OH)₃]⁻ Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 R¹-R² ReductiveElimination Reductive Elimination Product R¹-R² ReductiveElimination->Pd0 R1X R¹-X (Aryl Halide)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance: Targeting the Aurora Kinase Signaling Pathway

The pyridinyl-pyrimidine scaffold, synthesized using 2-Methoxypyridine-3-boronic acid, is a key component of numerous inhibitors targeting the Aurora kinase family.[5][6] Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers.[5][7] Inhibiting these kinases can lead to mitotic arrest and apoptosis in cancer cells, making them a significant target in oncology drug development.[5][6]

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a pyrimidine-based Aurora kinase inhibitor can be streamlined into the following workflow:

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Start with Pyrimidine Halide and 2-Methoxypyridine-3-boronic acid Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Purification Purification of Pyridinyl-pyrimidine Scaffold Suzuki->Purification Modification Further Functionalization (if required) Purification->Modification Final_Compound Final Kinase Inhibitor Modification->Final_Compound Kinase_Assay In vitro Kinase Assay Final_Compound->Kinase_Assay Testing Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay In_Vivo In vivo Tumor Model Cell_Assay->In_Vivo

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

The Aurora Kinase Signaling Pathway in Mitosis

The following diagram provides a simplified representation of the Aurora kinase signaling pathway's role in cell division, which is a key target for inhibitors developed using 2-Methoxypyridine-3-boronic acid.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation by Aurora Kinases Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle Apoptosis Mitotic Arrest & Apoptosis AuroraA->Apoptosis AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage AuroraB->Apoptosis Spindle->Metaphase Chromosome->Anaphase Cleavage->Cytokinesis Inhibitor Pyridinyl-pyrimidine Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Inhibition of the Aurora kinase pathway by a pyridinyl-pyrimidine compound.

References

Technical Guide: Physical Properties of 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physical and chemical properties of 2-Methoxypyridine-3-boronic acid and its hydrated form. It includes tabulated data for key properties, detailed experimental protocols for synthesis and analysis, and logical diagrams illustrating its synthesis and application. Note that while the hydrated form (CAS 1256355-25-5) is specified, much of the available literature and supplier data refers to the anhydrous form (CAS 163105-90-6).[1] Properties are generally similar, with the primary difference being the presence of water of crystallization.

Physical and Chemical Properties

2-Methoxypyridine-3-boronic acid is a heterocyclic organic compound frequently used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[2] Its physical characteristics are summarized below.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to almost white powder, crystalline powder, or crystals.[3] May also appear as cream to pale brown powder.[4][3][4]
Molecular Formula C₆H₈BNO₃ (anhydrous)[3][4][5]
Molecular Weight 152.94 g/mol (anhydrous)[5]
Melting Point 140-146 °C (may decompose)[2][3][6]
Boiling Point 326.4 ± 52.0 °C (Predicted)[5]
Density 1.24 ± 0.1 g/cm³ (Predicted)[5]
pKa 6.90 ± 0.58 (Predicted)[5]
Solubility Soluble in Methanol.[5][6][7] Soluble to at least 5 mg/mL in various formulations including DMSO, PEG300, and Corn Oil.[8][5][6][7][8]
Storage Conditions Refrigerate at 2-8 °C.[5] Heat sensitive.[6][7][5][6][7]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 2-Methoxypyridine-3-boronic acid.

A common method for synthesizing 2-Methoxypyridine-3-boronic acid involves the directed ortho-metalation (lithiation) of 2-methoxypyridine, followed by quenching with a borate ester.[9]

Procedure:

  • Dissolve 2-methoxypyridine and diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C under an inert atmosphere.[9]

  • Slowly add a solution of lithium (trimethylsilyl)methyl in hexane. Stir the reaction for several hours at -20 °C to ensure lithiation is complete.[9]

  • Maintaining the temperature at -20 °C, add triisopropyl borate dropwise to the reaction mixture.[9]

  • Allow the mixture to warm to room temperature and stir overnight.[9]

  • Quench the reaction by adding a 5% aqueous sodium hydroxide solution for hydrolysis.[9]

  • Separate the aqueous layer and adjust its pH to 5 using a 10% aqueous hydrochloric acid solution, which will cause the product to precipitate.[9]

  • Collect the resulting white precipitate by filtration and dry to obtain 2-Methoxypyridine-3-boronic acid.[9]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 2-Methoxypyridine E 1. Dissolve reactants in THF at -20 °C A->E B Diisopropylamine B->E C Lithium (trimethylsilyl)methyl C->E D Triisopropyl Borate G 3. Borylation: Add Triisopropyl Borate D->G F 2. Lithiation reaction (several hours) E->F F->G H 4. Stir overnight at room temperature G->H I 5. Hydrolysis with NaOH (aq) H->I J 6. Acidification with HCl (aq) to pH 5 I->J K 7. Filtration & Drying J->K L Final Product: 2-Methoxypyridine-3-boronic acid K->L

Synthesis workflow for 2-Methoxypyridine-3-boronic acid.

To prepare a stock solution for biological or screening assays, the following protocol can be used to achieve a concentration of at least 5 mg/mL.[8]

Procedure for 1 mL Working Solution:

  • Prepare a 50 mg/mL stock solution of 2-Methoxypyridine-3-boronic acid in DMSO.[8]

  • To a sterile tube, add 400 µL of PEG300 and mix evenly with 100 µL of the DMSO stock solution.[8]

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly.[8]

  • Add 450 µL of saline to adjust the final volume to 1 mL and mix until a clear solution is obtained.[8] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

The identity and purity of the synthesized compound are typically confirmed using a combination of analytical techniques.

Workflow:

  • Purity Assessment: The purity of the compound is often determined by High-Performance Liquid Chromatography (HPLC), with acceptance criteria typically set at ≥96.0%.[3] Alternatively, an aqueous acid-base titration can be used.[4]

  • Structural Confirmation: The chemical structure is confirmed by comparing the resulting spectrum to a reference. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton environment and Infrared (IR) spectroscopy to identify functional groups.[3][4]

  • Melting Point Determination: The melting point range is measured using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC) to assess thermal transition and purity.

G cluster_purity Purity Assessment cluster_structure Structural Confirmation cluster_thermal Thermal Analysis Compound Synthesized 2-Methoxypyridine-3-boronic acid HPLC HPLC Analysis (≥96.0%) Compound->HPLC Titration Neutralization Titration Compound->Titration NMR Proton NMR Compound->NMR IR Infrared Spectroscopy Compound->IR MP Melting Point Apparatus / DSC Compound->MP Result Verified Compound (Purity, Structure, MP) HPLC->Result Titration->Result NMR->Result IR->Result MP->Result

Workflow for physical and structural characterization.

Applications in Research and Development

The primary application of 2-Methoxypyridine-3-boronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds to assemble complex molecules from smaller fragments.

In a typical Suzuki reaction, the boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This versatility makes it an invaluable reagent for synthesizing novel compounds in drug discovery and materials science.[2]

G cluster_reaction Suzuki-Miyaura Coupling A 2-Methoxypyridine-3-boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst B Aryl Halide (Ar-X) B->Catalyst C Coupled Product (Ar-2-Methoxypyridine) Catalyst->C C-C Bond Formation Base Aqueous Base (e.g., Na₂CO₃) Base->C C-C Bond Formation

Logical diagram of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 2-Methoxypyridine-3-boronic acid hydrate: Solubility, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid hydrate, a vital reagent in contemporary organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its solubility characteristics, a key application in Suzuki-Miyaura cross-coupling reactions, and standardized experimental protocols for solubility determination.

Physicochemical Properties and Solubility Data

This compound is a white to off-white solid with a molecular weight of 152.94 g/mol (anhydrous basis). A comprehensive understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development.

Solvent/SystemThis compoundPhenylboronic Acid (as a proxy)
MethanolSoluble[1]-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL (clear solution)[2][3]-
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (clear solution)[2][3]-
10% DMSO / 90% Corn Oil≥ 5 mg/mL (clear solution)[2][3]-
Chloroform-Moderately Soluble[4][5]
Acetone-Highly Soluble[4][5]
3-Pentanone-Highly Soluble[4][5]
Dipropyl Ether-Highly Soluble[4][5]
Methylcyclohexane-Very Low Solubility[4][5]
WaterNo data availableLow Solubility (1.9 g/100g at 20°C)[4]

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves monitoring the dissolution of a solid solute in a solvent upon controlled heating to identify the temperature at which a clear, single-phase solution is formed.[4][5][6][7]

Materials and Equipment:

  • This compound

  • High-purity organic solvents of choice (e.g., acetone, acetonitrile, toluene, methanol)

  • Jacketed glass vessel equipped with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser beam and photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C per minute.[6]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored throughout the heating process. This can be achieved using a luminance probe or by observing the scattering of a laser beam passed through the solution.[6]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles visually disappear and the solution becomes completely clear is recorded. This is the solubility temperature for that specific solute-solvent composition.[6]

  • Data Collection: To construct a solubility curve (solubility as a function of temperature), the procedure is repeated with different, accurately known compositions of the solute and solvent.

Below is a graphical representation of the experimental workflow for the dynamic solubility determination method.

G cluster_workflow Experimental Workflow: Dynamic Solubility Determination prep Sample Preparation: Accurately weigh boronic acid and solvent setup Experimental Setup: Place sample in jacketed vessel with stirrer prep->setup Load heating Controlled Heating: Increase temperature at a constant rate (e.g., 0.1-0.5 °C/min) setup->heating Initiate monitoring Continuous Monitoring: Measure turbidity of the solution heating->monitoring While heating endpoint Endpoint Determination: Record temperature of complete dissolution monitoring->endpoint Clear solution observed repeat Data Compilation: Repeat for different compositions to build solubility curve endpoint->repeat Next composition

Workflow for dynamic solubility determination.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Methoxypyridine-3-boronic acid is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and other functional materials.[2][9][10]

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like 2-Methoxypyridine-3-boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12][13]

A specific application involves the reaction of 2-Methoxypyridine-3-boronic acid with 5-bromopyrimidine to synthesize a biaryl compound, a reaction that has been studied to understand its chemical and physical properties.[8]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, using the coupling of 2-Methoxypyridine-3-boronic acid with an aryl halide (Ar-X) as an example.

G cluster_suzuki Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex1 Ar-Pd(II)-X Complex ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)-R Complex (R = 2-methoxypyridin-3-yl) transmetal->pd_complex2 boronic_acid 2-Methoxypyridine-3-boronic acid + Base boronic_acid->transmetal red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product Biaryl Product (Ar-R) red_elim->product

Suzuki-Miyaura catalytic cycle.

References

An In-depth Technical Guide to the Stability and Storage of 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxypyridine-3-boronic acid hydrate, a vital building block in medicinal chemistry and organic synthesis.

Stability Profile

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, the stability of boronic acids, particularly 2-heterocyclic derivatives, is known to be a critical consideration.[1][2] The following table summarizes the qualitative stability of this compound based on general knowledge of boronic acids and available safety data sheets.

ParameterConditionObservation
Chemical Stability Recommended storage conditions (cool, dry, inert atmosphere)Stable.[3][4]
Hygroscopicity Exposure to moist air or waterHygroscopic; should be avoided as it can lead to hydrolysis and decomposition.[5] General boronic acids are susceptible to hydrolysis.[6]
pH Sensitivity Acidic or basic conditionsGenerally most stable at neutral pH. Acidic or basic conditions can catalyze protodeboronation and other degradation pathways.[3]
Oxidative Stress Presence of oxidizing agents (e.g., air, peroxides)Susceptible to oxidation. The boronic acid group can be cleaved oxidatively.[3][7] This is a major degradation pathway for some boronic acids.[3]
Thermal Stress Elevated temperaturesDecomposes at its melting point (around 145°C).[4] Boronic acids can form anhydrides (boroxines) upon heating with loss of water.[6]
Photostability Exposure to lightWhile specific data is unavailable, photostability testing is recommended for new drug substances as per ICH guidelines to evaluate degradation.[8]

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and reactivity of this compound. The following storage conditions are recommended based on manufacturer safety data sheets and general best practices for boronic acids.

ConditionRecommendation
Temperature Refrigerate at 2 - 8 °C for long-term storage.[3][5][9] May be stored at room temperature for short periods.[10]
Atmosphere Store under an inert atmosphere, such as nitrogen, to prevent oxidation and moisture absorption.[5]
Container Keep in a tightly closed container.[3][4][5][10]
Environment Store in a dry and well-ventilated place.[3][4][5][10]
Incompatibilities Store away from strong oxidizing agents and strong acids.[3][4]

Potential Degradation Pathways

The primary degradation pathways for 2-heterocyclic boronic acids like this compound are understood to be oxidation and protodeboronation.[1][2]

  • Oxidative Degradation: This is a common pathway where the carbon-boron bond is cleaved in the presence of oxygen or other oxidizing agents, typically leading to the formation of the corresponding phenol (2-methoxypyridin-3-ol).[3]

  • Protodeboronation: This is a hydrolytic process where the boronic acid group is replaced by a hydrogen atom, yielding 2-methoxypyridine. This can be catalyzed by acidic or basic conditions.

  • Anhydride Formation (Boroxines): Boronic acids can undergo dehydration, especially upon heating, to form cyclic trimers known as boroxines.[6]

G cluster_main Potential Degradation of 2-Methoxypyridine-3-boronic acid cluster_pathways cluster_products 2-MPBA 2-Methoxypyridine-3-boronic acid Oxidation Oxidative Degradation (e.g., O2, H2O2) 2-MPBA->Oxidation Protodeboronation Protodeboronation (H+, H2O) 2-MPBA->Protodeboronation Dehydration Thermal Dehydration 2-MPBA->Dehydration Phenol 2-Methoxypyridin-3-ol Oxidation->Phenol C-B bond cleavage Pyridine 2-Methoxypyridine Protodeboronation->Pyridine C-B bond cleavage Boroxine Boroxine (Trimeric Anhydride) Dehydration->Boroxine Intermolecular condensation G cluster_workflow Stability Study Workflow Start Prepare Stock Solution in Aprotic Solvent Aliquot Aliquot Samples Start->Aliquot Stress Expose to Stress Conditions (Temp, Humidity, Light) Aliquot->Stress Timepoints Sample at Predetermined Time Points Stress->Timepoints Thermal Photo pH HPLC HPLC Analysis (Purity Assay) Timepoints->HPLC Data Data Analysis (% Degradation) HPLC->Data End Determine Stability Profile Data->End

References

An In-depth Technical Guide to the Synthesis of 2-Methoxypyridine-3-boronic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Methoxypyridine-3-boronic acid hydrate, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This document details two primary, effective synthetic methodologies, complete with experimental protocols and quantitative data.

Introduction

2-Methoxypyridine-3-boronic acid and its derivatives are important intermediates in the synthesis of complex organic molecules.[1] The presence of the methoxy group and the nitrogen atom within the pyridine ring influences the electronic properties and potential binding interactions of resulting compounds, making this scaffold attractive for the development of novel therapeutic agents. This guide outlines two reliable synthetic pathways starting from commercially available precursors: 3-bromo-2-methoxypyridine and 2-methoxypyridine.

Synthetic Pathways

Two principal methods for the synthesis of this compound are prevalent in the literature. The first involves the formation of a Grignard reagent from 3-bromo-2-methoxypyridine, followed by borylation. The second pathway proceeds via a direct lithiation of 2-methoxypyridine, followed by reaction with a borate ester.

Method 1: Synthesis from 3-Bromo-2-methoxypyridine via Grignard Reaction

This method involves the formation of a Grignard reagent from 3-bromo-2-methoxypyridine, which then reacts with a borate ester to form the desired boronic acid.

Experimental Protocol:

In a dry Schlenk flask equipped with a magnetic stirrer and under an argon atmosphere, magnesium turnings (122.0 mg, 5.0 mmol) are added.[2] To this, a 0.5M solution of lithium chloride in tetrahydrofuran (5.0 ml, 2.5 mmol) is introduced, followed by the addition of DIBAL-H (20.0 μl, 1M in toluene, 0.02 mmol) to activate the magnesium.[2] The mixture is stirred at room temperature for 5 minutes. 3-bromo-2-methoxypyridine (2.0 mmol) is then added at once, and the reaction is stirred at room temperature for 30 minutes.[2] The reaction mixture is subsequently cooled to 0°C, and trimethyl borate (448.0 μl, 4.0 mmol) is added.[2] The reaction is allowed to stir overnight. Upon completion, the reaction is quenched with 0.1N dilute hydrochloric acid and extracted with ethyl acetate.[2] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization from a mixture of water and acetonitrile.[2]

Method 2: Synthesis from 2-Methoxypyridine via Directed Ortho-Metalation

This approach involves the direct deprotonation of 2-methoxypyridine at the 3-position using a strong base, followed by quenching with a borate ester.

Experimental Protocol:

In a reaction vessel, 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) are dissolved in tetrahydrofuran (THF, 223 mL) and cooled to -20 °C.[3] A 13.8 wt% hexane solution of lithium (trimethylsilyl)methyl (218 mL) is slowly added to the mixture.[3] The reaction is stirred for 7 hours, at which point the lithiation is approximately 84% complete. While maintaining the temperature at -20 °C, triisopropyl borate (40.8 g) is added dropwise over 40 minutes.[3] The reaction mixture is then allowed to warm to room temperature and stirred overnight. For the work-up, a 5% aqueous sodium hydroxide solution (225 mL) is added to hydrolyze the reaction.[3] The aqueous layer is separated, and its pH is adjusted to 5 using a 10% aqueous hydrochloric acid solution, which results in the precipitation of a white solid.[3] This solid is collected by filtration and dried to yield 2-methoxypyridine-3-boronic acid.[3]

Data Presentation

The following tables summarize the quantitative data for the two synthetic methods described.

Table 1: Quantitative Data for Method 1 (Grignard Reaction)

ReagentMolecular FormulaAmount (mmol)Mass/Volume
3-Bromo-2-methoxypyridineC₆H₆BrNO2.0-
Magnesium TurningsMg5.0122.0 mg
Lithium Chloride (in THF)LiCl2.55.0 ml (0.5M)
DIBAL-H (in Toluene)C₈H₁₉Al0.0220.0 μl (1M)
Trimethyl BorateC₃H₉BO₃4.0448.0 μl

Table 2: Quantitative Data for Method 2 (Directed Ortho-Metalation)

ReagentMolecular FormulaAmountYield
2-MethoxypyridineC₆H₇NO23.2 g68%
DiisopropylamineC₆H₁₅N1.35 mL-
Lithium (trimethylsilyl)methylC₄H₁₁LiSi218 mL (13.8 wt%)-
Triisopropyl BorateC₉H₂₁BO₃40.8 g-
Product C₆H₈BNO₃ 22.23 g 68%

Experimental Workflow

The following diagram illustrates the two synthetic pathways for the preparation of this compound.

Synthesis_Workflow cluster_0 Method 1: Grignard Reaction cluster_1 Method 2: Directed Ortho-Metalation A1 3-Bromo-2-methoxypyridine C1 Grignard Reagent A1->C1 Grignard Formation B1 Mg, LiCl, DIBAL-H THF B1->C1 E1 Boronate Ester Intermediate C1->E1 Borylation D1 B(OMe)₃ D1->E1 F1 Hydrolysis (HCl) E1->F1 Product This compound F1->Product A2 2-Methoxypyridine C2 Lithiated Intermediate A2->C2 Lithiation B2 Li(CH₂SiMe₃), Diisopropylamine THF, -20°C B2->C2 E2 Boronate Ester Intermediate C2->E2 Borylation D2 B(O-iPr)₃ D2->E2 F2 Hydrolysis (NaOH, HCl) E2->F2 F2->Product

Caption: Synthetic routes to this compound.

References

Spectral Data Analysis of 2-Methoxypyridine-3-boronic acid hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxypyridine-3-boronic acid hydrate (CAS RN: 163105-90-6). While complete, publicly available spectral datasets with full peak assignments are limited, this document compiles the available information and offers standardized protocols for obtaining and analyzing the necessary spectra. This guide is intended to support research and development activities where this compound is utilized.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1]

PropertyValue
Molecular Formula C₆H₈BNO₃·H₂O
Molecular Weight 170.96 g/mol (hydrate)
CAS Number 163105-90-6 (anhydrous)
Melting Point 140-144 °C

Spectral Data Summary

Detailed spectral data with complete assignments for this compound are not extensively reported in publicly accessible literature. However, supplier specifications confirm that the proton NMR spectrum is consistent with the expected structure.[2] For reference and comparison, spectral data for the related compound, 2-methoxypyridine, is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Data for this compound is not publicly available. The expected spectrum would show signals for the three aromatic protons on the pyridine ring and the methoxy protons. The chemical shifts would be influenced by the electron-withdrawing boronic acid group and the electron-donating methoxy group.

Reference Data: ¹H NMR of 2-Methoxypyridine

For comparative purposes, the proton NMR data for 2-methoxypyridine is presented.

Chemical Shift (ppm)MultiplicityAssignment
8.15dH-6
7.51tH-4
6.82dH-5
6.72dH-3
3.92s-OCH₃

Reference Data: ¹³C NMR of 2-Methoxypyridine

Chemical Shift (ppm)Assignment
164.0C-2
147.0C-6
138.5C-4
116.5C-5
111.0C-3
53.0-OCH₃
Infrared (IR) Spectroscopy

Specific IR absorption frequencies for this compound are not detailed in public sources. The spectrum is expected to show characteristic bands for O-H stretching (from the boronic acid and water of hydration), C-H stretching (aromatic and methyl), C=C and C=N stretching of the pyridine ring, B-O stretching, and C-O stretching of the methoxy group.

Wavenumber (cm⁻¹)Functional Group Assignment
~3600-3200O-H stretch (boronic acid and water)
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~1600-1450Aromatic C=C and C=N stretch
~1380-1330B-O stretch
~1250-1000C-O stretch

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR and IR spectra for solid organic compounds like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the tube and vortex until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using standard parameters (e.g., 32-64 scans, 1-2 second relaxation delay).

    • For ¹³C NMR, acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Assign Peaks calibrate->analyze

Caption: Workflow for NMR spectral analysis.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain a high-quality FT-IR spectrum of the solid sample.

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Process the spectrum as needed (e.g., baseline correction).

    • After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

IR_Workflow cluster_setup Setup & Background cluster_sample Sample Analysis cluster_cleanup Final Steps clean Clean ATR Crystal background Collect Background Spectrum clean->background apply Apply Solid Sample background->apply pressure Apply Pressure apply->pressure acquire Acquire Sample Spectrum pressure->acquire process Process Spectrum acquire->process cleanup Clean Crystal process->cleanup

Caption: Workflow for ATR-FTIR spectral analysis.

Conclusion

This technical guide provides a summary of the currently available spectral information for this compound and detailed protocols for its experimental determination. For researchers and professionals in drug development, obtaining high-quality NMR and IR spectra is crucial for structure verification, purity assessment, and quality control. The provided methodologies offer a standardized approach to generating this critical data.

References

Commercial Suppliers and Technical Guide for 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid hydrate, a key building block in modern organic synthesis. This document outlines its chemical properties, commercial availability, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent from major distributors, ensuring a steady supply for ongoing research and development projects. Key suppliers include:

  • Frontier Specialty Chemicals

  • TCI America

  • Chem-Impex

  • Thermo Scientific Chemicals (including the former Acros Organics and Alfa Aesar brands)

  • MedchemExpress

  • Fisher Scientific

Physicochemical and Safety Data

Accurate physicochemical data is crucial for experimental design and execution. The following table summarizes the key properties of this compound, compiled from various supplier and safety data sheets.

PropertyValueSource
CAS Number 163105-90-6[1][2]
Molecular Formula C₆H₈BNO₃[1]
Molecular Weight 152.94 g/mol [2]
Appearance White to off-white or tan solid (powder or crystals)[1][3]
Melting Point 141-146 °C[1]
Purity ≥95% to ≥98% (typically by HPLC)[3][4]
Solubility Soluble in methanol.[5]
Storage Conditions 2-8°C, in a dry and well-ventilated place.[3]

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere if possible, as boronic acids can be sensitive to air and moisture.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[7]

General Experimental Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a relevant biological signaling pathway that can be investigated with molecules synthesized from this compound.

experimental_workflow reagents 1. Reagent Preparation - Aryl Halide - Boronic Acid - Base - Catalyst setup 2. Reaction Setup - Add solids to flask - Purge with Inert Gas reagents->setup solvent 3. Solvent Addition - Add degassed solvent setup->solvent reaction 4. Reaction - Heat and Stir - Monitor Progress solvent->reaction workup 5. Aqueous Workup - Cool reaction - Extract with organic solvent reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Final Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Molecules synthesized using this compound can be designed as inhibitors of specific signaling pathways implicated in disease. For instance, substituted pyridines are found in inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial in immunology and oncology.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization gene_expression Gene Expression STAT_dimer->gene_expression 5. Transcription cytokine Cytokine cytokine->receptor 1. Binding inhibitor Inhibitor (e.g., from boronic acid) inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and a potential point of inhibition.

References

An In-depth Technical Guide to 2-Methoxypyridine-3-boronic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Methoxypyridine-3-boronic acid and its hydrate form. This versatile reagent is a key building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Molecular Structure and Properties

2-Methoxypyridine-3-boronic acid is an organoboron compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a boronic acid group at the 3-position. It is commonly available in both an anhydrous and a hydrate form, which differ in their molecular weight and CAS registry numbers. While detailed crystallographic data for the hydrate form is not publicly available, this guide compiles the known structural and physicochemical properties of both forms.

The presence of the boronic acid group makes this molecule a crucial component in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The methoxy and pyridine moieties, in turn, are prevalent structural motifs in many biologically active compounds.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, distinguishing between the anhydrous and hydrate forms where data is available.

PropertyValue (Anhydrous)Value (Hydrate)References
CAS Number 163105-90-61256355-25-5[2][3],[4]
Molecular Formula C₆H₈BNO₃C₆H₁₀BNO₄[2],[4]
Molecular Weight 152.94 g/mol 170.96 g/mol [2],[4]
Appearance White to cream or pale brown crystalline powderNot Specified[5]
Melting Point 140-144 °CNot Specified
Boiling Point 326.4 - 347.9 °C (Predicted)Not Specified[2]
Solubility Soluble in MethanolNot Specified[2]
pKa 6.90 ± 0.58 (Predicted)Not Specified[2]
Storage 2-8°C, hygroscopic, store under nitrogenFreezer[3],[4]
Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of 2-Methoxypyridine-3-boronic acid. While specific spectra for the hydrate are not widely published, the following summarizes expected and reported data.

TechniqueDataReferences
¹H NMR Conforms to structure. Aromatic protons and a methoxy group singlet are expected.[5]
¹¹B NMR Can distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate esters/hydrates.[6][7]
Assay (HPLC) ≥97.5%Not Specified
Assay (Titration) ≥97.5% (Aqueous acid-base)Not Specified

Experimental Protocols

This section details key experimental procedures for the synthesis, analysis, and application of 2-Methoxypyridine-3-boronic acid.

Synthesis of 2-Methoxypyridine-3-boronic acid

A common synthetic route starts from 2-methoxypyridine.[8] The process involves a directed ortho-metalation followed by borylation.

Synthesis_Workflow cluster_start Starting Materials cluster_borylation Borylation Step cluster_workup Work-up & Isolation start1 2-Methoxypyridine lithiation Lithiation @ -20°C start1->lithiation start2 Diisopropylamine start2->lithiation start3 THF (Solvent) start3->lithiation start4 Lithium (trimethylsilylmethyl) start4->lithiation borate Triisopropyl borate hydrolysis 5% aq. NaOH (Hydrolysis) borate->hydrolysis acidification 10% aq. HCl (pH adjustment to 5) hydrolysis->acidification filtration Filtration acidification->filtration drying Drying filtration->drying product 2-Methoxypyridine-3-boronic acid drying->product lithiation->borate Reaction for 40 min @ -20°C, then overnight at room temp.

Synthesis workflow for 2-Methoxypyridine-3-boronic acid.

Protocol:

  • Dissolve 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in tetrahydrofuran (THF, 223 mL) and cool the solution to -20 °C.[8]

  • Slowly add lithium (trimethylsilylmethyl) (218 mL, 13.8 wt% in hexane) and allow the reaction to proceed for 7 hours.[8]

  • While maintaining the temperature at -20 °C, add triisopropyl borate (40.8 g) dropwise over 40 minutes.[8]

  • Stir the reaction mixture at room temperature overnight.[8]

  • For hydrolysis, add a 5% aqueous sodium hydroxide solution (225 mL).[8]

  • Separate the aqueous layer and adjust the pH to 5 with a 10% aqueous hydrochloric acid solution, which results in the precipitation of the product.[8]

  • Collect the white precipitate by filtration and dry to yield 2-Methoxypyridine-3-boronic acid.[8]

Determination of Water Content (Karl Fischer Titration)

For the hydrate form, quantifying the water content is critical. Karl Fischer titration is the standard method. Boronic acids can interfere with direct titration, so the Karl Fischer oven technique is often preferred.

General Protocol (Volumetric):

  • Apparatus: Use a volumetric Karl Fischer titrator.

  • Solvent: Place a suitable titration medium (e.g., methanol-based KF solvent) into the titration cell and titrate it to dryness.

  • Sample Addition: Accurately weigh and add the 2-Methoxypyridine-3-boronic acid hydrate sample to the cell.

  • Titration: Start the titration. The titrant, containing a known concentration of iodine, is added until all the water from the sample has reacted.

  • Calculation: The instrument calculates the water content based on the volume of titrant used. Note: The pH of the solution is crucial and should be maintained between 5 and 7.5 for optimal reaction kinetics. Buffers may be required for acidic or basic samples.[9]

Purity Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of boronic acids.

General Protocol (Reverse Phase HPLC):

  • System: An Arc HPLC System with a PDA Detector or equivalent.

  • Column: A C18 stationary phase column, such as an XBridge™ Premier BEH™ C18, is often used. MaxPeak Premier columns are recommended to minimize non-specific adsorption of acidic analytes.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent and dilute to an appropriate concentration for analysis (e.g., 0.09 mg/mL).

  • Detection: UV detection at 254 nm is typically effective.

  • Analysis: The purity is determined by the relative area of the main peak corresponding to 2-Methoxypyridine-3-boronic acid.

Applications in Drug Discovery and Synthesis

2-Methoxypyridine-3-boronic acid is a valuable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, including pharmaceutically active compounds.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. It is a cornerstone of modern synthetic chemistry.

Suzuki_Workflow cluster_reagents Reagents cluster_workup Work-up & Purification boronic_acid 2-Methoxypyridine-3-boronic acid (1.2-1.5 equiv) reaction_setup Combine reagents in a dry flask under inert atmosphere (Ar/N₂) boronic_acid->reaction_setup aryl_halide Aryl/Heteroaryl Halide (1.0 equiv) aryl_halide->reaction_setup catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) catalyst->reaction_setup base Base (e.g., K₂CO₃, 2-3 equiv) base->reaction_setup solvent Degassed Solvent (e.g., Dioxane/Water) solvent->reaction_setup heating Stir and heat mixture (e.g., 80-110 °C) reaction_setup->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring extraction Cool, dilute with water, and extract with organic solvent monitoring->extraction drying Dry organic layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify via column chromatography concentration->purification product Coupled Product purification->product

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Generalized Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water).

  • Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate the solvent, and purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Role in PI3K/mTOR Pathway Inhibitor Synthesis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Consequently, it is a major target for cancer drug development. Numerous inhibitors of this pathway incorporate pyridine-based scaffolds. Syntheses of these inhibitors often employ Suzuki-Miyaura coupling reactions where substituted pyridinylboronic acids, such as 2-Methoxypyridine-3-boronic acid, are key intermediates for constructing the core structures of these advanced molecules.[11][12]

PI3K_Pathway cluster_pi3k PI3K Activation cluster_akt_mtor Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Survival S6K->Proliferation Promotes Protein Synthesis EIF4E->Proliferation Promotes Protein Synthesis inhibitor Inhibitors derived from 2-Methoxypyridine-3-boronic acid inhibitor->PI3K Inhibits inhibitor->mTORC1 Inhibits

The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The diagram illustrates how growth factor signaling activates PI3K, leading to a cascade that promotes cell proliferation and survival. Dual PI3K/mTOR inhibitors, often synthesized using boronic acid chemistry, can block this pathway at multiple points, making them promising candidates for anti-cancer therapeutics.[10]

Conclusion

This compound is a fundamentally important reagent for the synthesis of high-value compounds in the pharmaceutical and materials science sectors. While detailed structural data on the hydrate form remains elusive, established analytical techniques can confirm its identity and water content. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling ensures its continued relevance in the development of novel therapeutics, including potent inhibitors of critical cancer-related signaling pathways. This guide provides a foundational resource for researchers looking to employ this versatile building block in their synthetic and drug discovery endeavors.

References

Purity Analysis of 2-Methoxypyridine-3-boronic acid hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the purity analysis of 2-Methoxypyridine-3-boronic acid hydrate. This document outlines key analytical techniques, presents detailed experimental protocols, and summarizes quantitative data to ensure accurate assessment of this critical building block in pharmaceutical and chemical synthesis.

Introduction

This compound is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this compound is paramount as impurities can significantly impact reaction yields, catalyst performance, and the purity of the final products. This guide details the analytical workflows necessary for the comprehensive characterization and purity determination of this compound.

Analytical Techniques and Data

A multi-faceted approach is required for the robust purity analysis of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Karl Fischer titration for the determination of water content.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal method for determining the purity of this compound. A typical purity specification for this compound is ≥97.5%.[1] The primary impurity to monitor is the corresponding boronic anhydride, which can form through dehydration.

Table 1: HPLC Method Parameters (Representative)

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying potential organic impurities. Both ¹H and ¹³C NMR are utilized. The presence of the boronic acid group can lead to peak broadening, which should be considered during spectral interpretation.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HH6
~7.9d1HH4
~7.0t1HH5
~3.9s3HOCH₃
~8.0 (broad s)2HB(OH)₂

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~163C2
~148C6
~140C4
~120 (broad)C3-B
~115C5
~54OCH₃
Karl Fischer Titration

As a hydrate, determining the water content of 2-Methoxypyridine-3-boronic acid is crucial for accurate molar calculations in subsequent reactions. Karl Fischer titration is the standard method for this analysis.

Table 4: Karl Fischer Titration Parameters (Representative)

ParameterValue
Titrator Type Volumetric or Coulometric
Reagent Commercially available Karl Fischer reagent
Solvent Methanol or a specialized solvent for aldehydes/ketones if applicable
Sample Preparation Dissolution of a precisely weighed sample in the titration solvent

Experimental Protocols

HPLC Purity Determination
  • Mobile Phase Preparation: Prepare mobile phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare mobile phase B with HPLC-grade acetonitrile.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of mobile phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient method as detailed in Table 1.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

NMR Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Use standard acquisition parameters.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A greater number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

  • Spectral Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with the expected values (Tables 2 and 3) and reference spectra to confirm the structure and identify any impurities.

Water Content Determination by Karl Fischer Titration
  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Titrate the solvent to a dry endpoint to eliminate background moisture.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound and add it to the titration vessel.

  • Titration: Start the titration and record the volume of Karl Fischer reagent required to reach the endpoint.

  • Calculation: The instrument's software will typically calculate the percentage of water in the sample based on the sample weight and the volume of titrant consumed.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation cluster_conclusion Final Assessment Sample This compound HPLC HPLC Purity Sample->HPLC NMR NMR (1H, 13C) Sample->NMR KF Karl Fischer Titration Sample->KF Purity Purity (%) vs. Anhydride HPLC->Purity Structure Structural Confirmation & Impurity ID NMR->Structure WaterContent Water Content (%) KF->WaterContent Conclusion Certificate of Analysis Purity->Conclusion Structure->Conclusion WaterContent->Conclusion

Caption: Workflow for the purity analysis of this compound.

Signaling_Pathway cluster_main_compound Main Compound & Common Form cluster_precursors Potential Process Impurities Boronic_Acid 2-Methoxypyridine-3-boronic acid Anhydride Boronic Anhydride (Boroxine) Boronic_Acid->Anhydride - H₂O Anhydride->Boronic_Acid + H₂O Starting_Material 2-Methoxypyridine Reagents Residual Synthesis Reagents

Caption: Relationship between 2-Methoxypyridine-3-boronic acid and its common anhydride impurity.

References

handling precautions for 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Handling 2-Methoxypyridine-3-boronic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive handling, storage, and emergency procedures for this compound (CAS No: 163105-90-6). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Classification

This compound is classified as hazardous.[1] All personnel must be fully aware of its potential risks before handling.

GHS Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and wear appropriate personal protective equipment.[3] Store the compound in a locked-up, well-ventilated place.[1][4]

Exposure Controls and Personal Protection

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound, especially weighing and transfers that may generate dust, must be conducted in a certified chemical fume hood.[3][5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][5]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to prevent exposure.[6]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting ANSI Z87 or EN166 standards.[1][7] A full-face shield is recommended when there is a risk of splashing.[5]Protects eyes from dust particles and splashes, which can cause serious irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[5][6]Prevents skin contact and potential irritation. Gloves must be inspected before use and changed immediately if contaminated.[6]
Body Protection A fully buttoned, flame-resistant laboratory coat.[6]Protects skin from accidental spills and contact.[5]
Respiratory Protection For tasks generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[6][7]Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation.[5][6]

Safe Handling and Storage Protocols

Handling
  • Avoid all personal contact, including the inhalation of dust or vapors.[5][7]

  • Minimize dust generation and accumulation during handling.[7]

  • Use non-sparking tools for transfers.[4]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][5]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[5]

Storage

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

  • Temperature: Store in a cool place. The recommended storage temperature is 2 - 8 °C.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

  • Atmosphere: This compound is hygroscopic. Store under an inert atmosphere, such as nitrogen.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][3]

Experimental Protocols

Protocol for Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface and the analytical balance.

  • Don PPE: Put on all required PPE as specified in Table 1.

  • Transfer: Place a suitable weighing vessel on the balance. Carefully use a spatula to transfer the solid this compound from its storage container to the weighing vessel. Avoid generating dust.[6]

  • Closure: Once the desired amount is weighed, securely close the primary storage container.

  • Cleanup: Clean the spatula and the work surface within the fume hood. Dispose of any contaminated wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.

Protocol for Small Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5]

  • Collect: Carefully sweep or scoop up the material, avoiding dust formation, and place it into a suitable, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container and any contaminated materials according to institutional and local regulations.[5]

First Aid and Emergency Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[1][2][3]

  • Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Stability and Disposal

Stability and Reactivity
  • Stability: The compound is stable under recommended storage conditions.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides, and borane/boron oxides.[3]

Disposal Considerations

All waste, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.[5] Disposal must be carried out by a licensed disposal company in strict accordance with federal, state, and local regulations.[1][5] Do not pour waste down the drain.[5]

Visual Workflow and Safety Diagrams

The following diagrams illustrate key safety workflows and hierarchies for handling this compound.

G cluster_0 Hierarchy of Controls for Chemical Handling node_elimination Elimination (Remove the hazard) node_substitution Substitution (Replace with a less hazardous substance) node_elimination->node_substitution node_engineering Engineering Controls (e.g., Fume Hood) node_substitution->node_engineering node_administrative Administrative Controls (SOPs, Training) node_engineering->node_administrative node_ppe PPE (Gloves, Goggles, Lab Coat) node_administrative->node_ppe G node_start Start: Receive Chemical node_storage Log & Store Correctly (2-8°C, Dry, Inert Gas) node_start->node_storage node_prep Prepare for Use (Review SDS, Don PPE) node_storage->node_prep node_handle Handle in Fume Hood (Weighing, Reaction Setup) node_prep->node_handle node_cleanup Post-Handling Cleanup (Decontaminate area & tools) node_handle->node_cleanup node_waste Segregate Hazardous Waste node_cleanup->node_waste node_end End: Proper Disposal node_waste->node_end G node_spill Spill Occurs node_is_small Is spill small & manageable? node_spill->node_is_small node_evacuate Evacuate Area Activate Alarm Call Emergency Response node_is_small->node_evacuate No node_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) node_is_small->node_ppe Yes node_contain Contain with Inert Material (e.g., sand, vermiculite) node_ppe->node_contain node_collect Collect into Hazardous Waste Container node_contain->node_collect node_clean Decontaminate Area node_collect->node_clean

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxypyridine-3-boronic acid hydrate in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid hydrate is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in medicinal chemistry and drug discovery. The incorporation of the 2-methoxypyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Notably, this building block is employed in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and certain cancers.

These application notes provide a comprehensive overview of the use of this compound in biaryl synthesis, including representative reaction conditions, detailed experimental protocols, and the biological context of the resulting compounds.

Data Presentation: Suzuki-Miyaura Cross-Coupling Yields

Table 1: Suzuki-Miyaura Cross-Coupling of 2-Methoxy-5-pyridylboronic acid with Various Heteroaryl Bromides [1]

EntryHeteroaryl BromideProductYield (%)
12-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyridine75
22-Bromofuran2-Methoxy-5-(furan-2-yl)pyridine68
32-Bromopyridine2,2'-Bipyridine, 6-methoxy55
43-Bromopyridine2-Methoxy-5-(pyridin-3-yl)pyridine72
54-Bromopyridine2-Methoxy-5-(pyridin-4-yl)pyridine65

Reaction Conditions: 2-Methoxy-5-pyridylboronic acid (1.2 equiv.), heteroaryl bromide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv.), DME/H₂O (4:1), 80 °C, 12 h.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of 2-Methoxypyridine-3-boronic acid and its subsequent use in a general Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-Methoxypyridine-3-boronic acid

This protocol describes a common method for the synthesis of 2-Methoxypyridine-3-boronic acid from 3-bromo-2-methoxypyridine.

Materials:

  • 3-Bromo-2-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-methoxypyridine (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxypyridine-3-boronic acid, which can be further purified by recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X      L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopalladium Ar-Pd(II)-Ar'        L2 transmetalation->diorganopalladium boronate Ar'-B(OR)3- boronate->transmetalation Ar' group transfer base Base base->boronate Activation boronic_acid Ar'-B(OH)2 boronic_acid->base reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Biaryl Synthesis

Biaryl_Synthesis_Workflow start Start: Assemble Reactants reactants This compound + Aryl Halide + Pd Catalyst & Base start->reactants inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) reactants->inert_atmosphere solvent_addition Add Degassed Solvent inert_atmosphere->solvent_addition reaction Heat and Stir (e.g., 80-110 °C, 2-24 h) solvent_addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: A general experimental workflow for biaryl synthesis.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak P-JAK jak->p_jak Phosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak->stat Phosphorylates dimer P-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Regulates inhibitor JAK Inhibitor (Biaryl Compound) inhibitor->jak Inhibits

Caption: The JAK-STAT signaling pathway and the site of inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Methoxypyridine-3-boronic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2]

2-Methoxypyridine-3-boronic acid hydrate is a valuable building block in medicinal chemistry. The presence of the methoxy group and the pyridine nitrogen atom offers opportunities for diverse functionalization and modulation of the physicochemical properties of the target molecules. The Suzuki-Miyaura coupling of this substrate with various aryl and heteroaryl halides provides a direct route to a wide range of 3-aryl-2-methoxypyridine derivatives.

However, the coupling of heteroaryl boronic acids, such as this compound, can present unique challenges. These include the potential for catalyst inhibition by the Lewis basic pyridine nitrogen and the propensity for protodeboronation under the reaction conditions. Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with this compound, including a comparison of common palladium catalyst systems, detailed experimental protocols, and troubleshooting advice.

Palladium Catalyst Systems: A Comparative Overview

The choice of the palladium catalyst and associated ligand is paramount for a successful Suzuki-Miyaura coupling. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle and stabilize the active palladium species. Below is a comparison of commonly used palladium catalyst systems for the coupling of heteroaryl boronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst PrecursorLigandTypical Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Pd(OAc)₂SPhos1 - 3K₃PO₄1,4-Dioxane/H₂O80 - 1102 - 12>85SPhos is a bulky, electron-rich ligand effective for challenging couplings.
Pd₂(dba)₃XPhos1 - 3K₃PO₄Toluene or THF80 - 1102 - 12>90XPhos is another highly effective Buchwald ligand for heteroaryl couplings.
Pd(PPh₃)₄-3 - 5Na₂CO₃ or K₂CO₃Toluene/H₂O or DME/H₂O80 - 10012 - 2460 - 85A classic, cost-effective catalyst, but may be less effective for challenging substrates.
PdCl₂(dppf)-2 - 5K₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O or DMF90 - 12012 - 2470 - 90A robust and versatile catalyst for a range of Suzuki couplings.[3]

Note: The data in this table is representative of typical Suzuki-Miyaura couplings of heteroaryl boronic acids and should be used as a guideline. Optimal conditions for this compound may vary depending on the specific coupling partner and scale of the reaction.

Experimental Protocols

The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate combination.

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol is recommended as a starting point for achieving high yields with a variety of aryl halides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methoxypyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often significantly reduce reaction times.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • PdCl₂(dppf) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (5:1)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), PdCl₂(dppf) (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the 1,4-dioxane/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a decision-making process for catalyst selection.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)-R' L2 transmetalation->pd2_r_r_prime r_b_oh2 R'-B(OH)2 (Base Activated) r_b_oh2->transmetalation reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' Coupled Product reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid Hydrate - Aryl Halide - Base - Catalyst & Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Flask/Vial) glassware->setup solvents Degas Solvents solvents->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS) purification->characterization

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Selection_Tree start Start: Select Catalyst System substrate_type Nature of Aryl Halide? start->substrate_type electron_poor Electron-Poor or Electron-Neutral substrate_type->electron_poor I, Br electron_rich Electron-Rich or Sterically Hindered substrate_type->electron_rich Cl, OTf, or hindered classic Start with Classic Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) electron_poor->classic buchwald Try Buchwald Ligand System (e.g., Pd(OAc)₂/SPhos) electron_rich->buchwald low_yield Low Yield or No Reaction? buchwald->low_yield classic->low_yield optimize Optimize: - Increase Temperature - Screen Different Bases - Use Microwave low_yield->optimize Yes success Successful Coupling low_yield->success No optimize->buchwald

A decision tree for selecting a palladium catalyst system.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2-Methoxypyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound, such as 2-Methoxypyridine-3-boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The electron-donating methoxy group at the 2-position of the pyridine ring can influence the reactivity of the boronic acid, making the optimization of reaction conditions crucial for achieving high yields and purity.

Data Presentation: Representative Reaction Conditions

Successful Suzuki-Miyaura coupling of 2-Methoxypyridine-3-boronic acid with various aryl and heteroaryl halides can be achieved under several sets of conditions. The choice of catalyst, ligand, base, and solvent system is critical and often depends on the specific nature of the coupling partners. Below are tables summarizing typical and specific reaction conditions that can serve as a starting point for optimization.

Table 1: General Reaction Conditions for Suzuki Coupling with Pyridine Boronic Acids

This table outlines common conditions that have proven effective for the Suzuki coupling of various pyridine-based boronic acids and can be adapted for 2-Methoxypyridine-3-boronic acid.

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Typical YieldNotes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[1]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst for a broad range of substrates.[1]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands like SPhos are often effective for challenging substrates.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a wide variety of coupling partners.

Table 2: Specific Conditions for Suzuki Coupling of 2-Pyridyl Nucleophiles

This table provides more specific conditions that have been successfully used for the coupling of 2-pyridyl boronates, which are structurally analogous to 2-Methoxypyridine-3-boronic acid.

Aryl Halide (1 equiv)Boronic Acid Derivative (1.5 equiv)Catalyst (mol%)LigandBase (3 equiv)SolventTemperature (°C)Yield (%)
3,5-(Bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronate1.5% Pd₂(dba)₃Phosphite Ligand 1KFDioxane10082
4-BromoanisoleLithium triisopropyl 2-pyridylboronate1.0% Pd₂(dba)₃Phosphite Ligand 1KFDioxane10074
5-BromopyrimidineLithium triisopropyl 2-pyridylboronate1.0% Pd₂(dba)₃Phosphite Ligand 1KFDioxane10091
4-ChlorobenzonitrileLithium triisopropyl 2-pyridylboronate1.5% Pd₂(dba)₃Phosphine Oxide Ligand 2KFDioxane10073

Experimental Protocols

Below is a generalized, detailed protocol for the Suzuki-Miyaura coupling of 2-Methoxypyridine-3-boronic acid with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equivalent)

  • 2-Methoxypyridine-3-boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere: The vessel is then sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Diagram 1: General Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle General Suzuki Coupling Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Aryl Halide pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₃⁻) pd2_complex->transmetalation diorganopalladium R¹-Pd(II)Ln-R² transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OH)₂ + Base borate_complex R²-B(OR)₃⁻ boronic_acid->borate_complex borate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: Aryl Halide 2-Methoxypyridine-3-boronic acid Base, Catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat_stir Heat and Stir solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes: 2-Methoxypyridine-3-boronic acid hydrate in the Synthesis of Potent PI3K/mTOR Dual Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-methoxypyridine-3-boronic acid hydrate as a key building block in the synthesis of novel dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The methodologies, data, and visualizations provided herein serve as a comprehensive guide for the development of next-generation kinase inhibitors for therapeutic applications.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[2] Dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome feedback loops and resistance mechanisms observed with single-target inhibitors.[3]

This compound is a versatile reagent in medicinal chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are common in kinase inhibitors. The 2-methoxypyridine moiety can be strategically incorporated into inhibitor designs to enhance potency, selectivity, and pharmacokinetic properties.

This document focuses on the application of this compound in the synthesis of a novel series of sulfonamide methoxypyridine derivatives, exemplified by the potent PI3K/mTOR dual inhibitor, compound 22c .[1]

Featured Application: Synthesis of a Quinoline-Containing PI3K/mTOR Dual Inhibitor

A recently developed series of sulfonamide methoxypyridine derivatives has demonstrated potent dual inhibitory activity against PI3Kα and mTOR.[1] The synthesis of the lead compound, 22c , involves a key Suzuki-Miyaura coupling step between a functionalized bromo-methoxypyridine intermediate and a quinoline boronic acid derivative. This compound is a crucial precursor for the synthesis of the necessary methoxypyridine fragment.

Quantitative Data

The inhibitory activities of the synthesized compound 22c against PI3Kα and mTOR, as well as its anti-proliferative effects on cancer cell lines, are summarized in the table below.

CompoundTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (nM)
22c PI3Kα0.22MCF-7130
mTOR23HCT-11620

Data adapted from Yu et al., 2023.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of PI3K/mTOR dual inhibitors using this compound as a key starting material. The synthesis of the advanced intermediate, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, is first described, followed by the pivotal Suzuki-Miyaura cross-coupling reaction.

Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1)

This protocol describes the synthesis of the key bromo-methoxypyridine intermediate required for the subsequent Suzuki-Miyaura coupling.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • 2,4-difluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine in a round-bottom flask, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the pyridine under reduced pressure.

  • Add deionized water to the residue and stir for 1 hour.

  • Collect the precipitate by filtration, wash with hexane, and dry under vacuum to yield N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Compound 22c

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromo-methoxypyridine intermediate with a quinoline boronic acid to yield the final PI3K/mTOR inhibitor. The use of this compound in the synthesis of the boronic acid partner follows standard procedures.

Materials:

  • N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 1)

  • (4-(4-methylpiperazin-1-yl)quinolin-6-yl)boronic acid (or a suitable derivative)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq), the quinoline boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Evacuate and backfill the flask/vial with an inert gas (repeat 3 times).

  • Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously. The reaction can also be performed in a microwave reactor at 120-150 °C for a shorter duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired PI3K/mTOR inhibitor, compound 22c .

Visualizations

Synthetic Workflow

The general workflow for the synthesis of the PI3K/mTOR dual inhibitor 22c is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Suzuki-Miyaura Coupling 5_bromo_amine 5-bromo-2-methoxypyridin-3-amine intermediate_1 Intermediate 1 (N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide) 5_bromo_amine->intermediate_1 Sulfonylation sulfonyl_chloride 2,4-difluorobenzenesulfonyl chloride sulfonyl_chloride->intermediate_1 final_product Final Product (Compound 22c) intermediate_1->final_product Pd-catalyzed coupling boronic_acid Quinoline boronic acid boronic_acid->final_product

Caption: General synthetic workflow for the PI3K/mTOR inhibitor.

PI3K/AKT/mTOR Signaling Pathway and Inhibition

The PI3K/AKT/mTOR signaling pathway is a key regulator of cellular processes. The synthesized dual inhibitor targets both PI3K and mTOR, effectively blocking downstream signaling.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT TSC TSC1/2 AKT->TSC mTORC2 mTORC2 mTORC2->AKT Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Dual PI3K/mTOR Inhibitor (22c) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR pathway and points of dual inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions enables the efficient incorporation of the methoxypyridine scaffold, which has been shown to be a key component in potent dual PI3K/mTOR inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules for the treatment of cancer and other diseases driven by the dysregulation of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: 2-Methoxypyridine-3-boronic acid hydrate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid hydrate is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds, which is a cornerstone in the synthesis of complex organic molecules. In materials science, this reagent is instrumental in the development of novel organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and conductive polymers. The presence of the methoxypyridine moiety can impart desirable electronic and photophysical properties to the final material, including influencing charge transport, emission wavelengths, and device stability.

These application notes provide an overview of the use of this compound in the synthesis of advanced materials, with a focus on a representative protocol for the synthesis of a novel OLED host material.

Key Applications in Materials Science

The primary application of this compound in materials science is as a precursor in the synthesis of:

  • OLED Materials: It is used to create host and emitter molecules for the emissive layer of OLEDs. The pyridine ring can be tailored to tune the electronic properties and enhance device performance.

  • Conductive Polymers: Incorporation of the 2-methoxypyridine unit into a polymer backbone via Suzuki coupling can modify the polymer's conductivity, solubility, and film-forming properties.

  • Organic Sensors: The boronic acid group can act as a recognition site for diols, enabling the development of fluorescent sensors for saccharides and other biologically relevant molecules.

Physicochemical Properties

PropertyValue
CAS Number 1256355-25-5
Molecular Formula C₆H₈BNO₃·H₂O
Molecular Weight 170.96 g/mol
Appearance White to off-white solid
Melting Point 140-144 °C

Application Example: Synthesis of a Bipolar Host Material for Blue Phosphorescent OLEDs

This section details a representative protocol for the synthesis of a novel bipolar host material, 4'-(2-methoxypyridin-3-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (MPBPA) , using a Suzuki-Miyaura cross-coupling reaction.

Reaction Principle

The synthesis involves the palladium-catalyzed cross-coupling of this compound with 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine. The 2-methoxypyridine moiety serves as an electron-accepting unit, while the triphenylamine core is an electron-donating unit, creating a bipolar molecule suitable for hosting phosphorescent emitters in an OLED device.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvents Solvents cluster_product Product 2-Methoxypyridine-3-boronic_acid_hydrate This compound Suzuki_Coupling Suzuki-Miyaura Coupling 2-Methoxypyridine-3-boronic_acid_hydrate->Suzuki_Coupling 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine 4'-bromo-N,N-diphenyl- [1,1'-biphenyl]-4-amine 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine->Suzuki_Coupling Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Suzuki_Coupling K2CO3 K₂CO₃ (Base) K2CO3->Suzuki_Coupling Toluene Toluene Toluene->Suzuki_Coupling Water Water Water->Suzuki_Coupling MPBPA 4'-(2-methoxypyridin-3-yl)-N,N-diphenyl- [1,1'-biphenyl]-4-amine (MPBPA) Suzuki_Coupling->MPBPA

Caption: Synthetic scheme for MPBPA.

Experimental Protocol

Materials:

  • This compound (1.2 mmol, 1.2 eq)

  • 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine (1.0 mmol, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (20 mL)

  • Deionized water (10 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., three-necked flask, condenser)

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stir bar and a condenser, add 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15 minutes to create an inert atmosphere.

  • Solvent Addition: Add toluene (20 mL) and deionized water (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 24 hours under a continuous flow of nitrogen or argon.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether (1:5 v/v) as the eluent.

  • Final Purification: Further purify the collected solid by sublimation at 240 °C under high vacuum to yield the final product, MPBPA.

G A 1. Add Reactants, Catalyst, and Base to a Three-Necked Flask B 2. Purge with Inert Gas (N₂ or Ar) A->B C 3. Add Toluene and Water B->C D 4. Heat to 85°C and Stir for 24h C->D E 5. Cool to Room Temperature and Separate Organic Layer D->E F 6. Wash Organic Layer with Water and Brine E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Column Chromatography Purification G->H I 9. Sublimation for Final Purification H->I J Final Product (MPBPA) I->J

Caption: Experimental workflow for the synthesis of MPBPA.

Expected Results and Characterization

The successful synthesis of MPBPA would be confirmed by standard analytical techniques. The expected photophysical and thermal properties of the material are summarized below.

PropertyExpected Value
Yield 40-50%
Purity (after sublimation) >99.5%
UV-Vis Absorption (λₘₐₓ) ~350 nm (in THF)
Photoluminescence Emission (λₑₘ) ~420 nm (in THF)
Triplet Energy (Eₜ) ~2.8 eV
Glass Transition Temperature (T g) ~110 °C
Decomposition Temperature (T d) >400 °C

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystUse fresh palladium catalyst.
Insufficient inert atmosphereEnsure the reaction setup is properly sealed and purged with inert gas.
Impure starting materialsPurify starting materials before use.
Incomplete reaction Insufficient reaction time or temperatureIncrease reaction time or temperature slightly. Monitor reaction progress by TLC.
Side product formation Homo-coupling of boronic acidOptimize the stoichiometry of reactants.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are flammable and should be handled with care.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Scale-Up Synthesis Utilizing 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid hydrate is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a wide array of biologically active molecules.

The methoxy-substituted pyridine ring of this boronic acid derivative plays a crucial role in modulating the electronic properties and metabolic stability of target compounds. As drug development programs advance from laboratory-scale synthesis to pilot plant and manufacturing scales, robust, scalable, and economically viable synthetic protocols are imperative. This document provides detailed application notes and experimental protocols for the scale-up of Suzuki-Miyaura coupling reactions using this compound, addressing key challenges and optimization strategies.

Key Considerations for Scale-Up of Suzuki-Miyaura Coupling

The successful scale-up of Suzuki-Miyaura reactions is a multifactorial challenge that requires careful optimization of several parameters to ensure safety, efficiency, and reproducibility.

  • Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical for achieving high turnover numbers and minimizing catalyst loading, a key factor in cost-effective large-scale production. For heteroaryl boronic acids, catalyst systems employing electron-rich and bulky phosphine ligands, such as SPhos and XPhos, have demonstrated high efficacy.

  • Base and Solvent Selection: The base is essential for the activation of the boronic acid in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice of solvent is critical for reagent solubility and reaction kinetics. A mixture of an organic solvent (e.g., 1,4-dioxane, 2-MeTHF) and water is often employed.

  • Impurity Profile and Control: Common side reactions in Suzuki-Miyaura couplings include protodeboronation of the boronic acid and homocoupling of the aryl halide. These impurities can be challenging to remove at scale. Careful control of reaction stoichiometry, temperature, and inert atmosphere can minimize their formation.

  • Work-up and Purification: Large-scale reactions necessitate purification methods that are both efficient and scalable, avoiding chromatography where possible. Crystallization, extraction, and distillation are preferred techniques for isolating the final product in high purity.

  • Safety and Handling: Boronic acids and their derivatives, as well as the pyrophoric phosphine ligands and palladium catalysts, require careful handling, particularly at a large scale. A thorough hazard evaluation and implementation of appropriate safety protocols are essential.

Experimental Protocols

The following protocols provide a general framework for both laboratory-scale and a proposed kilogram-scale Suzuki-Miyaura coupling reaction using this compound. Optimization of these protocols may be necessary for specific substrates.

Laboratory-Scale Protocol (Exemplary)

This protocol is a generalized procedure for a laboratory-scale Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Proposed Kilogram-Scale Protocol

This protocol is a representative procedure adapted from a kilogram-scale synthesis of a structurally related compound and should be optimized for the specific aryl halide being used.

Materials:

  • Aryl Bromide (1.00 kg, 1.0 equiv)

  • This compound (1.20 kg, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (10.0 g, 0.01 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (15.0 g, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.50 kg, 3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 L)

  • Purified Water (2.5 L)

Procedure:

  • Charge a 50 L reactor with the aryl bromide, this compound, and potassium carbonate.

  • Inert the reactor by performing three vacuum/nitrogen cycles.

  • Add 2-MeTHF (8 L) and purified water (2.5 L) to the reactor.

  • In a separate vessel, dissolve Pd₂(dba)₃ and XPhos in 2-MeTHF (2 L) to form the catalyst solution.

  • Heat the reactor contents to 70-80 °C with stirring.

  • Add the catalyst solution to the reactor.

  • Maintain the reaction temperature at 70-80 °C for 12-18 hours.

  • Monitor the reaction progress by HPLC until the starting material is <1%.

  • Cool the reactor to 20-25 °C.

  • Add purified water (10 L) and stir for 30 minutes.

  • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Add brine (10 L) and stir for 30 minutes. Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Filter the organic layer through a pad of celite to remove any palladium black.

  • Concentrate the organic layer under vacuum to a minimal volume.

  • Add a suitable anti-solvent (e.g., heptane, isopropanol) to induce crystallization of the product.

  • Filter the solid product, wash with the anti-solvent, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for Suzuki-Miyaura couplings involving methoxypyridine boronic acids. These should serve as a starting point for process optimization.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition CCondition D
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)Pd₂(dba)₃ / XPhos
Base K₂CO₃K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂OToluene/H₂ODMF2-MeTHF/H₂O
Temperature 90 °C100 °C110 °C80 °C
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentGood to Excellent

Table 2: Substrate Scope and Expected Yields

Aryl HalideProductExpected Yield RangeNotes
4-Bromoanisole2-Methoxy-3-(4-methoxyphenyl)pyridine75-95%Electron-rich aryl bromides are generally good coupling partners.
4-Bromobenzonitrile4-(2-Methoxypyridin-3-yl)benzonitrile70-90%Electron-poor aryl bromides also couple effectively.
1-Bromo-2-methylbenzene2-Methoxy-3-(o-tolyl)pyridine65-85%Sterically hindered substrates may require more active catalyst systems.
3-Bromoquinoline3-(2-Methoxypyridin-3-yl)quinoline70-90%Heteroaryl halides are also viable coupling partners.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Biaryl Product Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reagents Charge Reactor with Aryl Halide, Boronic Acid, and Base Inert_Atmosphere Inert Reactor (Vacuum/Nitrogen Cycles) Charge_Reagents->Inert_Atmosphere Add_Solvents Add Degassed Solvents (e.g., 2-MeTHF/Water) Inert_Atmosphere->Add_Solvents Heat_Mixture Heat Reaction Mixture (e.g., 70-80 °C) Add_Solvents->Heat_Mixture Catalyst_Prep Prepare Catalyst Solution in a Separate Vessel Add_Catalyst Add Catalyst Solution Catalyst_Prep->Add_Catalyst Heat_Mixture->Add_Catalyst Reaction_Monitoring Monitor Progress (e.g., by HPLC) Add_Catalyst->Reaction_Monitoring Cool_Down Cool to Room Temperature Reaction_Monitoring->Cool_Down Aqueous_Wash Aqueous Washes (Water, Brine) Cool_Down->Aqueous_Wash Phase_Separation Separate Aqueous and Organic Layers Aqueous_Wash->Phase_Separation Filtration Filter through Celite Phase_Separation->Filtration Concentration Concentrate Organic Layer Filtration->Concentration Crystallization Crystallize Product Concentration->Crystallization Isolation Filter and Dry Product Crystallization->Isolation

Caption: General workflow for the scale-up of a Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge encountered during synthetic applications: the protodeboronation of 2-Methoxypyridine-3-boronic acid hydrate.

Understanding the Challenge: Protodeboronation

Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process is particularly prevalent with electron-rich or heteroaromatic boronic acids, such as 2-Methoxypyridine-3-boronic acid, especially under the basic and often heated conditions of Suzuki-Miyaura cross-coupling reactions. The consequence is the formation of the corresponding protodeboronated byproduct (2-methoxypyridine), which reduces the yield of the desired coupled product and complicates purification.

dot

Caption: Competing reaction pathways for 2-Methoxypyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and I'm isolating 2-methoxypyridine. What's happening?

A1: You are observing protodeboronation, a common side reaction for heteroaromatic boronic acids. The pyridine nitrogen can influence the electronic properties of the molecule, making the carbon-boron bond susceptible to cleavage, particularly under aqueous and basic conditions often employed in cross-coupling reactions.

Q2: Should I use the boronic acid hydrate or a boronic ester derivative?

A2: For substrates prone to protodeboronation, it is highly recommended to use a more stable boronic ester derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[1] These esters exhibit greater stability and can slowly release the active boronic acid in situ, a strategy known as "slow-release".[2] This approach maintains a low concentration of the unstable free boronic acid, thereby minimizing the rate of protodeboronation and often leading to higher overall yields of the desired product.

Q3: What are MIDA boronates and how do they prevent protodeboronation?

A3: MIDA boronates are exceptionally stable, crystalline, and air-stable derivatives of boronic acids.[1] The MIDA ligand protects the boronic acid from decomposition.[3] In a Suzuki-Miyaura reaction, they provide a very slow and controlled release of the boronic acid, which is a highly effective strategy to minimize protodeboronation, especially for very unstable substrates.[4]

Q4: Can my choice of reaction conditions influence the extent of protodeboronation?

A4: Absolutely. Several factors play a crucial role:

  • Base: The choice and strength of the base are critical. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to suppress protodeboronation.

  • Temperature: Higher reaction temperatures can accelerate protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature is advisable.

  • Solvent: The solvent system can affect the stability of the boronic acid. Anhydrous conditions or minimizing the amount of water can be beneficial.

  • Catalyst System: A highly active palladium catalyst and ligand system that promotes rapid cross-coupling can allow the desired reaction to outcompete the undesired protodeboronation side reaction.[5]

Troubleshooting Guide

If you are experiencing low yields and significant protodeboronation, consult the following troubleshooting workflow:

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Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Strategies cluster_3 Outcome Low_Yield Low Yield & High Protodeboronation Milder_Base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Low_Yield->Milder_Base Lower_Temp Lower Reaction Temperature Milder_Base->Lower_Temp Anhydrous Use Anhydrous Solvents Lower_Temp->Anhydrous Boronic_Ester Switch to Boronic Ester (Pinacol or MIDA) Anhydrous->Boronic_Ester Problem_Solved Problem Solved? Boronic_Ester->Problem_Solved

Caption: Troubleshooting workflow for minimizing protodeboronation.

Data Presentation: Stability Comparison

Boron ReagentStructureRelative StabilityTypical Reaction Time for Suzuki CouplingExpected Yield Range
This compound
alt text
Low4 - 12 hours30 - 60%
2-Methoxypyridine-3-boronic acid pinacol ester
alt text
Moderate to High8 - 24 hours60 - 90%
2-Methoxypyridine-3-boronic acid MIDA ester
alt text
Very High12 - 36 hours75 - 95%

Note: The provided yield ranges are illustrative and can vary significantly based on the specific coupling partners and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of 2-Methoxypyridine-3-boronic acid MIDA ester

For particularly challenging substrates where even the pinacol ester undergoes significant protodeboronation, conversion to the MIDA ester is recommended.[6]

Materials:

  • 2-Methoxypyridine-3-boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene

  • DMSO

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxypyridine-3-boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction until the formation of the MIDA ester is complete.

  • Cool the reaction mixture and purify the MIDA ester, which is often a crystalline solid and can be isolated by filtration or chromatography.[7]

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Experimental_Workflow cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid/Ester, Base, Catalyst Inert_Atmosphere Purge with Inert Gas Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat and Stir Add_Solvent->Heating Workup Cool, Dilute, Extract Heating->Workup Purification Column Chromatography Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of 2-Methoxypyridine-3-boronic acid hydrate Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of coupling reactions involving 2-Methoxypyridine-3-boronic acid hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during coupling reactions with 2-Methoxypyridine-3-boronic acid, and how can they be minimized?

A: The two most prevalent side reactions are protodeboronation and homocoupling.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by the presence of excess water or base in the reaction mixture.[1] To minimize this, use anhydrous solvents, limit the amount of water in the reaction, and consider using more stable boronic acid derivatives like pinacol esters, which are less prone to this side reaction.[1][2]

  • Homocoupling: This involves the self-coupling of two molecules of the boronic acid to form a symmetrical bipyridine byproduct.[1][3] This reaction is often promoted by the presence of dissolved oxygen or an excess of Palladium(II) species.[3][4][5] Ensuring the reaction is thoroughly degassed (e.g., by sparging with argon or nitrogen) and using an efficient Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can significantly reduce homocoupling.[1][3]

Q2: I'm struggling to separate my desired product from unreacted boronic acid. What are the most effective purification strategies?

A: A multi-step approach combining extraction and chromatography is typically most effective.

  • Aqueous Work-up with a Base Wash: During the initial work-up, perform an acid-base extraction. Boronic acids are acidic and will be deprotonated by a basic wash (e.g., 1M NaOH or saturated Na₂CO₃ solution), partitioning them into the aqueous layer for easy removal.[6] The desired coupled product, typically a neutral or weakly basic pyridine, will remain in the organic solvent (e.g., ethyl acetate).[1][7]

  • Column Chromatography: If impurities persist, column chromatography is the next step. However, pyridine-containing compounds can be challenging. See the questions below regarding peak tailing.

  • Recrystallization: For solid products, recrystallization can be a highly effective final purification step to remove closely related impurities. A solvent system like acetonitrile/water has been reported for the purification of related starting materials and can be a good starting point.[8]

Q3: My product, a 2-methoxypyridine derivative, shows significant peak tailing during silica gel column chromatography. How can I resolve this?

A: Peak tailing with basic compounds like pyridines is a common issue caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the silica surface.[9] Several strategies can mitigate this:

  • Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1% v/v), to your eluent (e.g., hexane/ethyl acetate).[9] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Alternative Stationary Phase: Switch to a less acidic or neutral stationary phase. Neutral alumina is a common alternative to silica gel for the purification of basic compounds.[10]

  • End-capped Silica: Use a reverse-phase column with end-capped silica, where the residual silanol groups have been deactivated.

Q4: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes related to the 2-methoxypyridine-3-boronic acid?

A: Low yields with 2-substituted pyridine boronic acids can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][6] This is a well-documented issue for 2-pyridyl substrates. Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically shield the palladium center and promote the desired reaction over catalyst inhibition.[1]

  • Protodeboronation: As mentioned in Q1, the starting boronic acid may be degrading during the reaction, reducing the amount available for cross-coupling.[1] Ensure anhydrous conditions and consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Inefficient Catalysis: Ensure your palladium source is active. If using a Pd(II) precatalyst, its reduction to the active Pd(0) state may be inefficient, which can also lead to side reactions like homocoupling.[1] Using a dedicated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, efficient precatalyst system can improve results.[3][6]

Troubleshooting Guides

Table 1: Common Impurities & Purification Strategies
Impurity/ByproductDescriptionTypical Polarity (on Silica)Recommended Removal Strategy
2-Methoxypyridine-3-boronic acid Unreacted starting material.More polar than coupled product.Wash organic phase with aqueous base (e.g., 1M NaOH) during work-up.[6]
Boroxine Cyclic trimeric anhydride of the boronic acid, often present in the starting material.[11]Polarity varies.Can be converted back to the boronic acid by stirring with water.[11] Removed by basic wash.
Homocoupling Product Symmetrical bipyridine formed from the self-coupling of the boronic acid.[3]Often less polar than the desired product.Optimize reaction to prevent formation (degassing).[3] Careful column chromatography.
Protodeboronation Product (2-Methoxypyridine) Formed by loss of the boronic acid group.[1]Significantly less polar than the desired product.Easily separated by column chromatography.
Palladium Catalyst Residues Residual palladium species.Can be polar (salts) or non-polar (ligated species).Pass the crude mixture through a plug of Celite or silica gel before concentration.[12]

Key Purification Protocols

Protocol 1: General Post-Reaction Aqueous Work-up

This protocol is a standard procedure for quenching the reaction and performing an initial cleanup.

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.[7]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).[1]

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (to remove inorganic salts).[7]

    • A basic solution (e.g., 1M NaOH or saturated Na₂CO₃) to remove unreacted boronic acid and acidic byproducts.

    • Brine (saturated aq. NaCl) to break up emulsions and remove excess water.[7]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

Protocol 2: Flash Column Chromatography of Pyridine Derivatives

This method is used to separate the desired product from impurities based on polarity.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel or Celite by dissolving it in a minimal amount of a suitable solvent (e.g., DCM), adding the adsorbent, and evaporating the solvent to dryness. This is known as "dry loading" and generally gives better separation.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a gradient from 0% to 50% ethyl acetate in hexane. Add ~0.5-1% triethylamine (TEA) to the eluent system to prevent peak tailing.[9]

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

Experimental Workflow for Purification

G cluster_purification Purification start Crude Reaction Mixture workup Aqueous Work-up (Dilute, Wash with H₂O, Base, Brine) start->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Flash Column Chromatography (Silica or Alumina, +/- TEA) crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization If solid analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: A general workflow for the purification of coupling products.

Troubleshooting Guide for Product Purification

G start Analyze Crude Product by TLC/LC-MS q1 Is the desired product present? start->q1 a1_yes Proceed to Purification q1->a1_yes  Yes a1_no Troubleshoot Reaction: - Check catalyst activity - Verify starting materials - Optimize conditions q1->a1_no No   q2 Are impurities significantly different in polarity? a1_yes->q2 a2_yes Standard Flash Column Chromatography q2->a2_yes Yes   a2_no Impurities have similar polarity q2->a2_no  No q3 Is the product a solid? a2_no->q3 a3_yes Attempt Recrystallization q3->a3_yes  Yes a3_no Optimize Chromatography: - Change solvent system - Use different stationary phase (Alumina) - Consider preparative HPLC q3->a3_no No  

References

troubleshooting low conversion in Suzuki reactions with 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Methoxypyridine-3-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no conversion in my Suzuki reaction with 2-Methoxypyridine-3-boronic acid?

A1: Low conversion with 2-pyridyl boronic acids, including 2-Methoxypyridine-3-boronic acid, is a frequently encountered issue. Several factors can contribute to this:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][2] 2-Pyridyl boronic acids are particularly susceptible to this decomposition pathway.[2][3][4]

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that hinder the catalytic cycle.[1][5]

  • Slow Transmetalation: The transfer of the electron-deficient pyridyl group from boron to the palladium center can be sluggish, slowing down the overall reaction rate.[1][6]

  • Poor Reagent Quality: The boronic acid may have degraded over time. It's crucial to use high-purity reagents.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the hydrolysis of the carbon-boron bond, which converts your boronic acid into 2-methoxypyridine, halting the desired cross-coupling reaction.[1][2] To minimize this side reaction, consider the following strategies:

  • Use More Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[1][2] These derivatives often exhibit greater stability under reaction conditions and slowly release the boronic acid.[2]

  • Modify Reaction Conditions: Using milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can sometimes reduce the rate of protodeboronation.[4] Running the reaction under anhydrous conditions, if possible, can also be beneficial.

  • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, as these can promote the degradation of the boronic acid.[1]

Q3: My reaction has stalled, and I still have unreacted starting material. What should I do?

A3: If your reaction stalls, it often points to an issue with the catalyst's activity or stability. Here are some steps to take:

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. Employing bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can significantly improve results.[1][4] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition step.[1]

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes help drive the reaction to completion.

  • Ensure an Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[7] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere like argon or nitrogen.[7][8]

Q4: How do I select the optimal base for this type of coupling?

A4: The choice of base is critical as it activates the boronic acid for the transmetalation step.[1] For challenging couplings involving pyridyl boronic acids, stronger bases are often more effective.

  • Potassium Phosphate (K₃PO₄): This is frequently a successful choice for difficult Suzuki couplings.[1]

  • Cesium Carbonate (Cs₂CO₃): Another strong inorganic base that can be effective.

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): These are common and reliable bases that can be a good starting point for optimization.[9]

The optimal base is highly dependent on the specific substrates, solvent, and catalyst system, so screening different bases may be necessary.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving low conversion issues.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality - Boronic acid (fresh?) - Aryl halide (pure?) - Solvent (dry/degassed?) - Base (dry?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Action: Replace/Purify Problematic Reagents reagents_ok->replace_reagents No optimize_conditions Step 2: Optimize Reaction Conditions - Screen different bases (K₃PO₄, Cs₂CO₃) - Increase temperature cautiously - Ensure inert atmosphere reagents_ok->optimize_conditions Yes replace_reagents->start conditions_ok Improvement? optimize_conditions->conditions_ok change_catalyst Step 3: Change Catalyst System - Use Buchwald ligand (SPhos, XPhos) - Switch to a pre-catalyst conditions_ok->change_catalyst No success Reaction Successful conditions_ok->success Yes catalyst_ok Improvement? change_catalyst->catalyst_ok modify_boronic Step 4: Modify Boronic Acid - Convert to pinacol ester - Convert to MIDA boronate catalyst_ok->modify_boronic No catalyst_ok->success Yes modify_boronic->success

Caption: A step-by-step workflow for troubleshooting low conversion.

Data on Reaction Conditions

The following table summarizes representative starting conditions for Suzuki-Miyaura couplings of pyridyl boronic acids. These should serve as a robust starting point for optimizing reactions with 2-Methoxypyridine-3-boronic acid.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Typical YieldNotes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodA classic, cost-effective system.[9]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012Good-ExcellentA common and reliable catalyst.[9]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-ExcellentBuchwald ligands often improve yields for challenging substrates.[9]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good-ExcellentEffective for a broad range of substrates.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for your specific aryl halide and desired outcome.

Reagents & Equipment:

  • 2-Methoxypyridine-3-boronic acid (or its pinacol ester derivative) (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup - Add solids (aryl halide, boronic acid, base, catalyst, ligand) to a dry flask. inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe. inert->solvent reaction 4. Reaction - Heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. solvent->reaction monitor 5. Monitoring - Track progress by TLC, LC-MS, or GC-MS. reaction->monitor workup 6. Workup - Cool to room temperature. - Dilute with organic solvent and wash with water/brine. monitor->workup Reaction Complete purify 7. Purification - Dry, concentrate, and purify by flash column chromatography. workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid derivative (1.2-1.5 equiv.), base (2.0-3.0 equiv.), palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the flask and purge by evacuating and backfilling with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

effect of base on 2-Methoxypyridine-3-boronic acid hydrate coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: 2-pyridylboronic acids, including the 2-methoxy-3-substituted variant, can present several challenges.[1] Key issues include:

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage, particularly in aqueous or acidic conditions, which leads to the formation of 2-methoxypyridine as a byproduct.[1][2]

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[1][3]

  • Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, especially in the presence of oxygen.[4]

  • Low Reaction Yields: A combination of the above factors can result in incomplete conversion of starting materials and low yields of the desired product.[1]

Q2: How does the 2-methoxy group influence the reactivity of the boronic acid?

A2: The methoxy group at the 2-position is electron-donating, which can increase the nucleophilicity of the pyridine ring.[1] This property can be advantageous for the Suzuki-Miyaura coupling as it may help to counteract the electron-withdrawing effect of the ring nitrogen, potentially facilitating the catalytic cycle.[1]

Q3: Which type of base is generally more effective for this coupling: inorganic or organic?

A3: For Suzuki-Miyaura couplings involving pyridyl substrates, inorganic bases are often more effective than organic bases.[5][6] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7][8] The effectiveness of a base is influenced by its basicity, solubility, and the nature of its cation.[7]

Q4: My reaction is not working or giving very low yields. What are the first troubleshooting steps I should take?

A4: When a Suzuki coupling fails, systematically check the following key parameters:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[4] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to boronic acid homocoupling and catalyst decomposition.[4] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[4]

  • Base and Solvent: The choice of base and solvent is critical. Ensure the base is finely powdered and the solvent is anhydrous, as water can promote protodeboronation.[1][4]

Q5: Can I use a boronate ester derivative to improve the reaction outcome?

A5: Yes, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a common strategy to overcome instability and protodeboronation issues.[1][2][8] Boronate esters provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Presence of oxygen. 3. Protodeboronation of the boronic acid. 4. Suboptimal base or solvent.1. Use a fresh, air-stable precatalyst (e.g., XPhos Pd G3).[4] 2. Thoroughly degas solvents and maintain a positive pressure of inert gas.[1] 3. Use anhydrous solvents. Consider converting the boronic acid to a more stable boronate ester.[1] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF), often with a small amount of water.[1][9]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient catalyst system.1. Ensure rigorous exclusion of air from the reaction mixture.[4] 2. Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1]
Protodeboronation (Formation of 2-methoxypyridine) 1. Presence of protic sources (water, acidic impurities). 2. Unstable boronic acid.1. Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water.[1] 2. Use the boronic acid as soon as it is acquired or convert it to a more stable boronate ester.[1]
Inconsistent Results 1. Incomplete dissolution of reagents. 2. Base is not finely powdered.1. Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. 2. Grind the base to a fine powder before use to ensure consistent reaction rates.[10]

Effect of Base on Coupling Efficiency: Data Summary

The selection of a suitable base is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes data on the effect of different bases on reaction yields for similar pyridyl and aryl boronic acid substrates to guide optimization.

Base Substrate Type Typical Yield Range (%) Notes
K₃PO₄ Aryl/Heteroaryl BromidesGood to ExcellentA frequently effective base, especially for challenging couplings.[8] Often used in dioxane/water solvent systems.[11]
Cs₂CO₃ Aryl/Heteroaryl BromidesSuperiorOften provides the highest yields, but is more expensive.[9][12]
K₂CO₃ Aryl/Heteroaryl BromidesModerate to GoodA common and cost-effective choice, but may be less effective than K₃PO₄ or Cs₂CO₃ for difficult substrates.[6][9]
Na₂CO₃ Aryl HalidesGoodA standard base used in many Suzuki protocols. Often used in aqueous solutions.[13][14]
KF Aryl BromidesModerate to HighFluoride ions can play a unique role in activating the boronic acid, but may lead to slower reaction rates.[7][15]
Organic Bases (e.g., TEA, DBU) Pyridyl Sulfonyl FluoridesLess EffectiveGenerally less effective than inorganic bases for these types of couplings.[5]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or DMF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[4]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Visualized Workflow and Relationships

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Preparation cluster_setup 2. Inert Environment Setup cluster_reaction 3. Reaction Execution cluster_workup 4. Workup & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Base catalyst Add Catalyst/ Ligand reagents->catalyst inert Seal Vessel & Purge with Ar/N2 catalyst->inert glassware Oven-Dry Glassware solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 80-110°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry & Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Ligand Selection for Challenging Suzuki Couplings with 2-Methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Methoxypyridine-3-boronic acid. This resource is designed to help overcome common challenges and optimize reaction conditions for this specific and often sensitive substrate.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with 2-Methoxypyridine-3-boronic acid considered challenging?

A1: Suzuki couplings involving 2-Methoxypyridine-3-boronic acid can be problematic due to a combination of factors inherent to its structure:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

  • Protodeboronation: The carbon-boron bond in 2-pyridylboronic acids is susceptible to cleavage, particularly in the presence of aqueous bases, leading to the formation of 2-methoxypyridine as a byproduct.[2]

  • Slow Transmetalation: The electronic properties of the 2-methoxypyridine ring can influence the rate of the crucial transmetalation step in the catalytic cycle.[3]

  • Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, especially in the presence of oxygen.[1]

Q2: What is the first step I should take if my Suzuki coupling with 2-Methoxypyridine-3-boronic acid fails or gives low yields?

A2: When encountering a failed or low-yielding reaction, a systematic assessment of the reaction parameters is crucial. Start by verifying the integrity of your reagents and the reaction setup:

  • Reagent Quality: Ensure the 2-Methoxypyridine-3-boronic acid, aryl halide, and all other reagents are pure and dry. Boronic acids can degrade over time.[2]

  • Inert Atmosphere: Confirm that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2]

  • Solvent Degassing: Ensure all solvents were properly degassed prior to use to remove dissolved oxygen.[1]

  • Catalyst Activity: Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst to ensure the presence of active Pd(0).[2]

Q3: How do I choose the optimal ligand for my coupling reaction?

A3: Ligand selection is critical for a successful Suzuki coupling with this substrate. Standard ligands like PPh₃ may be ineffective. The general recommendation is to use bulky, electron-rich phosphine ligands, which can promote the key steps of the catalytic cycle and mitigate catalyst inhibition.

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are often the first choice for challenging couplings as they can stabilize the palladium catalyst and promote the difficult oxidative addition step.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr) can also be highly effective, particularly for sterically demanding couplings.[1]

A screening of several ligands is often the most effective approach to identify the optimal choice for your specific aryl halide coupling partner.

Q4: Can I prevent protodeboronation of 2-Methoxypyridine-3-boronic acid?

A4: Yes, several strategies can minimize protodeboronation:

  • Anhydrous Conditions: Using anhydrous solvents and reagents can significantly reduce this side reaction as water is a primary proton source.[4]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation 1. Inactive Catalyst2. Suboptimal Ligand3. Inefficient Transmetalation4. Steric Hindrance1. Use a fresh, high-quality palladium source and ligand. Consider air-stable precatalysts (e.g., G2, G3, or G4 palladacycles).2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.3. Optimize the base and solvent system. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.4. Increase the reaction temperature, but monitor for decomposition.
Significant Protodeboronation 1. Presence of water/protic sources2. Strong aqueous base3. High reaction temperature1. Use rigorously dried, anhydrous solvents and reagents.2. Switch to a milder base (e.g., KF, K₂CO₃) or use anhydrous conditions.3. Consider converting the boronic acid to a more stable pinacol boronate ester or a trifluoroborate salt.[1]4. Attempt the reaction at a lower temperature for a longer duration.
Formation of Homocoupled Byproduct 1. Presence of oxygen2. Inefficient reduction of Pd(II) precatalyst3. Slow cross-coupling kinetics1. Ensure thorough degassing of all solvents and the reaction mixture.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.3. Use a slight excess of the boronic acid (1.2-1.5 equivalents) to favor the cross-coupling pathway.
Unreacted Starting Material (Aryl Halide) 1. Inefficient Oxidative Addition2. Catalyst Deactivation1. For less reactive aryl chlorides, a more active catalyst system is necessary. Employ bulky, electron-rich ligands like SPhos or XPhos.2. Increase the reaction temperature to overcome the activation energy for C-Cl bond cleavage.3. The pyridine nitrogen can inhibit the catalyst. A bulky ligand can sterically shield the metal center.[1]

Data Presentation: Ligand and Condition Screening

The following tables summarize reaction conditions that have proven effective for Suzuki couplings of structurally similar 2-substituted pyridines. While this data is not specific to 2-Methoxypyridine-3-boronic acid, it provides a strong starting point for optimization.

Table 1: Representative Catalyst Systems for Suzuki Coupling of 2-Substituted Pyridines

Disclaimer: The following data is compiled from studies on analogous 2-pyridylboronic acids and related substrates. Optimal conditions for 2-Methoxypyridine-3-boronic acid may vary.

Palladium SourceLigandTypical Loading (mol%)BaseSolvent SystemTemperature (°C)Notes
Pd(OAc)₂PPh₃1-5K₂CO₃Toluene/H₂O100A classic system, may have limited effectiveness for this substrate.[5]
Pd(PPh₃)₄-2-5Na₂CO₃DME/H₂O80-90A common and reliable Pd(0) source.[5]
Pd₂(dba)₃SPhos/XPhos1-4 (Pd), 2-8 (Ligand)K₃PO₄Dioxane/H₂O100-110Excellent for challenging heteroaryl couplings.[1]
Pd(PEPPSI)-IPr-1-3K₃PO₄Dioxane80-100Highly active NHC-based precatalyst.[1]
Pd₂(dba)₃P(t-Bu)₃1-3 (Pd), 2-6 (Ligand)KFAnhydrous Dioxane80-100A robust system, particularly when avoiding aqueous conditions.[3]

Table 2: Effect of Base and Solvent on Yield for Challenging Couplings

Disclaimer: The following data is illustrative and based on general trends observed in challenging Suzuki-Miyaura couplings.

BaseSolventTemperature (°C)Expected Outcome
K₂CO₃Dioxane/H₂O (4:1)100Moderate to good yields, but risk of protodeboronation.
Na₂CO₃DME/H₂O (4:1)90Similar to K₂CO₃, a good starting point for screening.
K₃PO₄Toluene/H₂O (10:1)110Often provides higher yields for difficult couplings, but the strong base can promote side reactions.
Cs₂CO₃Anhydrous Dioxane100A strong, non-aqueous base option that can be very effective.
KFAnhydrous THF80A milder, non-aqueous option that can minimize protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Methoxypyridine-3-boronic Acid

This is a generalized starting protocol and should be optimized for each specific aryl halide.

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), 2-Methoxypyridine-3-boronic acid (1.2–1.5 equiv.), the base (2.0–3.0 equiv., e.g., K₃PO₄), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]

Protocol 2: Coupling with a Boronate Ester under Anhydrous Conditions

This protocol is recommended if protodeboronation is a significant issue.

  • Boronate Ester Formation (if necessary): Prepare the pinacol ester of 2-Methoxypyridine-3-boronic acid using standard procedures.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the boronate ester (1.2-1.5 equiv.), a dry, finely powdered base (e.g., KF, 3.0 equiv.), and the palladium precatalyst and ligand to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF) via syringe.

  • Reaction and Work-up: Follow steps 4-7 from Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oa_complex R1-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)L_n-R2 oa_complex->transmetalation_complex Transmetalation (R2-B(OR)2) transmetalation_complex->pd0 Reductive Elimination (R1-R2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_reagents Check Reagent Quality & Inert Conditions start->check_reagents protodeboronation Significant Protodeboronation? check_reagents->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No use_boronate_ester Use Boronate Ester & Anhydrous Conditions protodeboronation->use_boronate_ester Yes unreacted_sm Starting Material Unreacted? homocoupling->unreacted_sm No degas_thoroughly Ensure Thorough Degassing Use Pd(0) Source homocoupling->degas_thoroughly Yes optimize_catalyst Switch to More Active Catalyst System (e.g., Buchwald Ligand) unreacted_sm->optimize_catalyst Yes optimize_conditions Screen Ligands, Bases, & Solvents unreacted_sm->optimize_conditions No use_boronate_ester->optimize_conditions degas_thoroughly->optimize_conditions optimize_catalyst->optimize_conditions success Successful Coupling optimize_conditions->success

A workflow diagram for troubleshooting low-yielding reactions.

Ligand_Selection_Decision_Tree start Select Ligand for 2-Methoxypyridine-3-boronic Acid Coupling standard_conditions Standard Conditions (e.g., PPh3) Failed? start->standard_conditions buchwald_ligands Try Bulky, Electron-Rich Buchwald Ligands (SPhos, XPhos, RuPhos) standard_conditions->buchwald_ligands Yes steric_hindrance Sterically Hindered Aryl Halide? buchwald_ligands->steric_hindrance nhc_ligands Consider N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr) electron_rich_deficient Electron-Rich or -Deficient Aryl Halide? nhc_ligands->electron_rich_deficient steric_hindrance->nhc_ligands Yes steric_hindrance->electron_rich_deficient No

References

Validation & Comparative

A Head-to-Head Comparison: 2-Methoxypyridine-3-boronic acid hydrate vs. its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and reproducibility. This guide provides an in-depth comparison of 2-methoxypyridine-3-boronic acid hydrate and its corresponding pinacol ester, offering a data-driven perspective on their performance in this widely used carbon-carbon bond-forming reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The selection of the organoboron coupling partner is pivotal, with boronic acids and their pinacol esters being the most common choices. This guide delves into the practical considerations and performance differences between this compound and 2-methoxypyridine-3-boronic acid pinacol ester.

Executive Summary: The Reactivity-Stability Trade-Off

The fundamental difference between the boronic acid hydrate and its pinacol ester lies in the classic trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this heightened reactivity comes at the cost of lower stability, making them susceptible to degradation via protodeboronation, especially under basic reaction conditions.

Conversely, pinacol esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and exhibit a longer shelf-life. This stability, however, can sometimes translate to lower reactivity, requiring more forcing reaction conditions to achieve comparable yields to the corresponding boronic acid.

Performance in Suzuki Coupling: A Comparative Analysis

While direct head-to-head comparative data for this compound and its pinacol ester is not extensively published, we can construct a representative comparison based on general principles and published results for analogous pyridine derivatives. The following table summarizes the expected performance of each reagent in a typical Suzuki coupling with a generic aryl bromide.

ParameterThis compound2-Methoxypyridine-3-boronic acid pinacol ester
Reactivity HigherModerate to High
Typical Reaction Time 4 - 12 hours8 - 24 hours
Typical Yield Good to ExcellentGood to Excellent
Stability ModerateHigh
Handling Requires careful handling and storageEasy to handle and store
Propensity for Protodeboronation HigherLower

Experimental Protocols

Below are detailed, generalized protocols for a Suzuki-Miyaura coupling reaction using both the boronic acid hydrate and the pinacol ester. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling with this compound

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl bromide, this compound, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with 2-Methoxypyridine-3-boronic acid pinacol ester

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Methoxypyridine-3-boronic acid pinacol ester (1.2 equiv)

  • PdCl₂(dppf) (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl bromide, 2-methoxypyridine-3-boronic acid pinacol ester, K₃PO₄, and PdCl₂(dppf).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes

To aid in the conceptual understanding of the workflows and decision-making processes, the following diagrams are provided.

G cluster_0 Reagent Selection Logic Start Start Assess Stability Needs Assess Stability Needs Start->Assess Stability Needs Boronic Acid Unstable? Boronic Acid Unstable? Assess Stability Needs->Boronic Acid Unstable? Use Pinacol Ester Use Pinacol Ester Boronic Acid Unstable?->Use Pinacol Ester Yes Use Boronic Acid Hydrate Use Boronic Acid Hydrate Boronic Acid Unstable?->Use Boronic Acid Hydrate No

Caption: Decision-making flow for selecting the appropriate boron reagent.

G cluster_1 General Suzuki Coupling Workflow Reaction Setup Reaction Setup Degassing Degassing Reaction Setup->Degassing Heating & Stirring Heating & Stirring Degassing->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The choice between this compound and its pinacol ester for Suzuki coupling is contingent on the specific requirements of the synthetic route. For rapid reactions where potential instability can be managed, the boronic acid hydrate may be the preferred reagent. However, for multi-step syntheses requiring a robust and storable building block, or when protodeboronation is a significant concern, the pinacol ester is the more prudent choice. The provided protocols and decision-making logic aim to equip researchers with the necessary information to make an informed selection for their synthetic endeavors.

A Comparative Analysis of the Reactivity of 2-Methoxypyridine Boronic Acid Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of positional isomers of 2-methoxypyridine boronic acid in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, supported by experimental data and detailed protocols.

The positional isomerism of the boronic acid group on the 2-methoxypyridine scaffold significantly influences its reactivity in palladium- and copper-catalyzed cross-coupling reactions. Electronic and steric factors, as well as the inherent stability of the boronic acid, play crucial roles in determining reaction outcomes. This guide aims to provide a clear comparison of the 3-, 4-, 5-, and 6-isomers of 2-methoxypyridine boronic acid to aid in the selection of the optimal reagent for specific synthetic needs.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of 2-methoxypyridine boronic acid isomers in this reaction is not uniform, with notable differences in yields being reported under similar conditions.

A key factor influencing the reactivity of pyridyl boronic acids is their stability, particularly the propensity for protodeboronation. 2-Substituted pyridyl boronic acids are known to be less stable than their 3- and 4-substituted counterparts. This instability arises from the close proximity of the Lewis acidic boron center and the Lewis basic pyridine nitrogen, which can facilitate decomposition pathways.

Experimental data from a study involving the Suzuki-Miyaura coupling of 2-methoxypyridine boronic acid isomers with 4,6-dichloropyrimidine provides a direct comparison of the 3- and 5-isomers.

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Methoxy-3-pyridineboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane64[1]
2-Methoxy-5-pyridineboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane84[1]

From this data, it is evident that the 2-methoxy-5-pyridineboronic acid provides a significantly higher yield compared to the 2-methoxy-3-pyridineboronic acid under identical reaction conditions. This suggests a higher reactivity and/or stability of the 5-isomer in this specific transformation.

Information on the reactivity of 2-methoxy-4-pyridineboronic acid in Suzuki-Miyaura coupling is sparse in the reviewed literature, preventing a direct quantitative comparison. However, based on general principles of pyridine chemistry, the 4-position is electronically distinct from the other positions, which may influence its reactivity profile.

Logical Workflow for Isomer Reactivity Comparison in Suzuki-Miyaura Coupling

G cluster_reaction Suzuki-Miyaura Coupling with 4,6-Dichloropyrimidine 3-isomer 3-isomer Reaction_Conditions Pd(PPh3)2Cl2, Na2CO3, Dioxane 3-isomer->Reaction_Conditions 5-isomer 5-isomer 5-isomer->Reaction_Conditions 6-isomer 6-isomer 6-isomer->Reaction_Conditions 4-isomer 4-isomer 4-isomer->Reaction_Conditions Yield_3 64% Reaction_Conditions->Yield_3 Yield_5 84% Reaction_Conditions->Yield_5 Yield_6 Reactive (as boronate) Reaction_Conditions->Yield_6 Yield_4 Data Lacking Reaction_Conditions->Yield_4

Caption: Comparative workflow of 2-methoxypyridine boronic acid isomers in Suzuki-Miyaura coupling.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds. This copper-catalyzed reaction is often performed under mild conditions and is complementary to the palladium-catalyzed Buchwald-Hartwig amination.

The steric hindrance around the C-B bond can play a significant role in Chan-Lam couplings. Therefore, isomers with the boronic acid group at less sterically hindered positions may exhibit higher reactivity.

  • 2-Methoxy-5-pyridineboronic acid and 2-methoxy-3-pyridineboronic acid : Given their successful application in the sterically more demanding Suzuki-Miyaura coupling, it is reasonable to expect that these isomers would also be effective in Chan-Lam couplings. The less hindered nature of the 5-position compared to the 3-position might translate to higher reactivity.

  • 2-Methoxy-4-pyridineboronic acid : The reactivity of this isomer would be influenced by the electronic effect of the methoxy group at the 2-position and the nitrogen atom on the 4-position.

  • 2-Methoxy-6-pyridineboronic acid : The presence of substituents on both carbons flanking the nitrogen atom (positions 2 and 6) can lead to significant steric hindrance, which might impede the approach of the copper catalyst and the coupling partner, potentially leading to lower reactivity compared to the other isomers.

Signaling Pathway for Chan-Lam Coupling

G Aryl_Boronic_Acid 2-Methoxypyridine Boronic Acid Isomer Transmetalation Transmetalation (Cu-Aryl formation) Aryl_Boronic_Acid->Transmetalation 1. Amine_Phenol R-NH2 / R-OH Coordination Coordination & Ligand Exchange Amine_Phenol->Coordination 2. Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Transmetalation Base Base Base->Coordination Oxidant O2 (Air) Oxidation Oxidation Oxidant->Oxidation Transmetalation->Coordination Reductive_Elimination Reductive Elimination (C-N/C-O bond formation) Coordination->Reductive_Elimination 3. Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product Product Cu_I Cu_I Reductive_Elimination->Cu_I Cu(I) Cu_I->Oxidation 4. Oxidation->Cu_Catalyst Catalyst Regeneration

References

A Researcher's Guide to Validating the Purity of 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a cornerstone of reliable and reproducible research. 2-Methoxypyridine-3-boronic acid hydrate is a key building block in organic synthesis, particularly in cross-coupling reactions. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final compounds. This guide provides a comparative overview of analytical methods for validating the purity of this compound, complete with experimental data and detailed protocols.

Comparison of Key Analytical Methods

Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after a derivatization step. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information it provides.

Analytical MethodPrinciplePurity MeasurementKey AdvantagesKey Limitations
HPLC (RP-HPLC) Chromatographic separation based on polarity.Relative peak area percentage.High sensitivity and resolution for separating impurities.Requires a chromophore for UV detection; relative purity can be skewed by impurities with different UV responses.
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination using an internal standard.Provides structural confirmation and absolute quantification without a specific reference standard of the analyte.Lower sensitivity compared to HPLC; potential for signal overlap.
Acid-Base Titration Neutralization reaction between the acidic boronic acid and a standard base.Assay of the acidic functional group.A primary, absolute method for determining the amount of the acidic substance.Less specific, as any acidic impurity will be titrated; may not be suitable for very small sample quantities.
GC-MS Separation of volatile compounds followed by mass analysis.Quantification of the analyte and identification of volatile impurities.High sensitivity and specificity for volatile compounds.Requires derivatization to make the boronic acid volatile; potential for incomplete derivatization.

Experimental Data and Performance Comparison

A Certificate of Analysis for a batch of 2-Methoxypyridine-3-boronic acid from a commercial supplier reported a purity of 99.96% as determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The accompanying Proton Nuclear Magnetic Resonance (¹H NMR) spectrum was consistent with the expected structure. Another supplier specifies a purity of ≥97.5% by both HPLC and aqueous acid-base titration for their product.[1]

This highlights a potential discrepancy between methods. qNMR, being a primary ratio method, can provide a more accurate molar purity, especially if impurities like the corresponding boronic acid anhydride (boroxine) are present. Boroxines may have different UV response factors in HPLC, leading to an overestimation of purity by area percentage.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for analyzing the purity of this compound by RP-HPLC.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the determination of absolute purity using ¹H NMR with an internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Aqueous Acid-Base Titration

This is a representative protocol for the assay of a boronic acid.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein or potentiometric endpoint detection.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of this compound into a beaker.

    • Dissolve the sample in approximately 50 mL of deionized water.

    • Add about 5 g of mannitol to form a stronger acid complex.

    • Titrate the solution with the standardized NaOH solution to the endpoint (a persistent pink color with phenolphthalein or the inflection point in a potentiometric titration).

    • Calculate the purity based on the volume of NaOH consumed, its concentration, and the weight of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Boronic acids are generally not volatile enough for direct GC analysis and require derivatization. Silylation is a common derivatization method.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the sample in 100 µL of dry pyridine in a sealed vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5-10 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of selecting an analytical method and a general experimental workflow for purity validation.

G cluster_selection Method Selection Logic start Define Analytical Need q1 Need absolute purity? start->q1 q2 Separation of impurities required? q1->q2 No method1 qNMR or Titration q1->method1 Yes q3 Are impurities volatile? q2->q3 No method2 HPLC q2->method2 Yes method3 GC-MS (with derivatization) q3->method3 Yes method4 HPLC or other techniques q3->method4 No

Caption: Logical workflow for selecting an analytical method.

G cluster_workflow General Experimental Workflow for Purity Validation sample Sample of this compound prep Sample Preparation (Dissolution, Derivatization, etc.) sample->prep analysis Instrumental Analysis (HPLC, NMR, Titration, GC-MS) prep->analysis data Data Acquisition (Chromatogram, Spectrum, Titration Curve) analysis->data processing Data Processing and Analysis (Integration, Calculation) data->processing report Purity Report processing->report

Caption: General workflow for purity validation of a chemical compound.

References

Performance of 2-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of these reactions, influencing yield, reaction scope, and optimal conditions. This guide provides a comparative analysis of the performance of 2-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura coupling reactions with a diverse range of aryl halides.

This compound is a valuable building block for introducing a substituted pyridine moiety, a common scaffold in pharmaceutically active compounds. The electronic properties of the methoxy group and the nitrogen atom in the pyridine ring can influence the reactivity of the boronic acid in the catalytic cycle. This guide presents a compilation of experimental data to aid researchers in selecting the appropriate coupling partners and reaction conditions.

Quantitative Performance Comparison

The following tables summarize the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl halides. For comparative purposes, data for other boronic acids are also included where available. It is important to note that reaction conditions can significantly impact yields, and direct comparisons should be made with caution when conditions vary.

Table 1: Performance of this compound with Different Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine2-Methoxypyridine-3-boronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedEnergetically feasible[1]
Aryl Iodide (General)(Het)Aryl Boronic AcidsNa2PdCl4 (20), sSPhos (40)K2CO3H2O:ACN (4:1)3728Good to Excellent[2][3]
Aryl Bromide (General)2-PyridylboronatePd2(dba)3 (2-3), Ligand (6-9)KFDioxane110VariesGood to Excellent[4]
Aryl Chloride (General)Arylboronic AcidsPd-MOF-808Not specifiedNot specifiedNot specifiedNot specifiedSignificant Conversion[5]

Table 2: Comparative Performance with Other Boronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl2 (3-5)K2CO31,4-Dioxane/H2ONot specifiedNot specified81[6]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl2 (3-5)K2CO31,4-Dioxane/H2ONot specifiedNot specified92[6]
2-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(dppf)Cl2 (3-5)K2CO31,4-Dioxane/H2ONot specifiedNot specified85[6]
2-Bromo-4-methylpyridine3-Thienylboronic acidPd(dppf)Cl2 (3-5)K2CO31,4-Dioxane/H2ONot specifiedNot specified78[6]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)2 (2), SPhos (4)Cs2CO31,4-Dioxane/H2O1001875-85[7]

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for specific substrates and reaction scales. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous conditions)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7][8]

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)2 + Base Ar_prime_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base D Combine Reagents in Flask under Inert Atmosphere A->D B Prepare Oven-Dried Glassware B->D C Degas Solvents E Add Degassed Solvents C->E D->E F Heat and Stir E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Aqueous Work-up and Extraction H->I J Dry and Concentrate Organic Layer I->J K Purify by Column Chromatography J->K L Final Product K->L

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Logic_Diagram A Select Aryl Halide B Aryl Iodide A->B Reactivity: I > Br > Cl C Aryl Bromide A->C D Aryl Chloride A->D E Milder Conditions (e.g., Pd(PPh3)4, K2CO3) B->E F Standard Conditions (e.g., Pd(OAc)2/SPhos, K3PO4) C->F G More Forcing Conditions (e.g., Buchwald ligands, higher temp.) D->G H Select Boronic Acid I Electron-rich H->I J Electron-poor H->J K Generally faster reaction rates I->K L May require stronger base or longer reaction times J->L

Caption: Decision guide for selecting Suzuki-Miyaura coupling partners.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of biaryl and heteroaryl structures is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, and the coupling of substrates like 2-Methoxypyridine-3-boronic acid hydrate is crucial for accessing novel molecular scaffolds with potential biological activity. The choice of catalyst for this transformation is paramount, directly influencing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of representative palladium-based catalyst systems applicable to the Suzuki-Miyaura coupling of this compound, supported by experimental data from analogous systems.

Performance Comparison of Catalytic Systems

The successful coupling of this compound, an electron-rich heteroarylboronic acid, with various aryl and heteroaryl halides is highly dependent on the catalyst system. Challenges such as catalyst inhibition by the pyridine nitrogen and potential protodeboronation of the boronic acid necessitate careful selection of the palladium precursor and its ancillary ligand.[1][2] Below is a comparative summary of the performance of three classes of palladium catalysts, with data extrapolated from couplings of structurally similar pyridylboronic acids and aryl halides.

Catalyst SystemPalladium Precursor / PrecatalystLigandTypical BaseTypical SolventTemp. (°C)Time (h)Representative Yield (%)Catalyst Loading (mol%)
System 1: Traditional Phosphine Ligand Pd(PPh₃)₄PPh₃K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O80-10012-2475-883-5
System 2: Buchwald Ligand Precatalyst SPhos Pd G3SPhosK₃PO₄1,4-Dioxane, Toluene80-1002-12>901-2
System 3: N-Heterocyclic Carbene (NHC) Precatalyst PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>951-3

Note: Yields are representative and based on literature for analogous substrates.[3][4] Actual yields for the coupling of this compound may vary and require optimization.

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for structurally similar substrates and serve as a starting point for optimization.[4][5][6]

Protocol 1: Using a Traditional Catalyst System (Pd(PPh₃)₄)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL), degassed

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Using a Buchwald-Type Precatalyst (SPhos Pd G3)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL), anhydrous and degassed

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, potassium phosphate, and SPhos Pd G3 precatalyst to a dry reaction vial equipped with a stir bar.

  • Add the anhydrous, degassed 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Using an N-Heterocyclic Carbene (NHC) Precatalyst (PEPPSI™-IPr)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • PEPPSI™-IPr (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • tert-Butanol (t-BuOH) (5 mL), degassed

Procedure:

  • To a Schlenk tube, add the aryl halide, this compound, potassium carbonate, and the PEPPSI™-IPr precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed tert-butanol.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.[4]

Visualizing the Process

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing catalyst performance.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation M-X Salt Byproduct Ar-Pd(II)-X(L2)->M-X H2O Water Ar-Pd(II)-X(L2)->H2O Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion A Define Substrates: This compound & Aryl Halide B1 System 1: Pd(PPh3)4 A->B1 B2 System 2: SPhos Pd G3 A->B2 B3 System 3: PEPPSI-IPr A->B3 C Run Parallel Reactions (Controlled Conditions) B1->C B2->C B3->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Isolate & Purify Products D->E F Characterize & Calculate Yields E->F G Compare Catalyst Performance: - Yield - Reaction Time - Purity F->G

Caption: A general experimental workflow for comparing catalyst performance.

References

Stability Under Scrutiny: A Comparative Guide to 2-Methoxypyridine-3-boronic acid hydrate MIDA boronate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing the success and reproducibility of synthetic endeavors. This guide provides a comprehensive assessment of the stability of 2-Methoxypyridine-3-boronic acid hydrate MIDA boronate, comparing it with its parent boronic acid and other common alternatives utilized in cross-coupling reactions. The following data and protocols are designed to offer an objective comparison to aid in the selection of the most appropriate reagent for your research needs.

Executive Summary

2-Methoxypyridine-3-boronic acid is a valuable reagent in organic synthesis, particularly for the introduction of the 2-methoxypyridin-3-yl moiety. However, like many pyridine-based boronic acids, it is susceptible to degradation, posing challenges in storage and in situ applications. The N-methyliminodiacetic acid (MIDA) boronate ester of this compound offers a significant enhancement in stability. This guide presents a comparative analysis of the stability of 2-Methoxypyridine-3-boronic acid, its MIDA boronate derivative, and other commonly used alternatives such as the corresponding trifluoroborate salt and pinacol ester.

Data Presentation: A Comparative Overview

The following tables summarize the known and extrapolated stability data for 2-Methoxypyridine-3-boronic acid and its derivatives under various conditions. It is important to note that while specific quantitative data for the 2-methoxy-3-pyridyl substitution pattern is limited in the public domain, the data presented for the MIDA boronate and other alternatives are based on the well-established stability profiles of these classes of compounds.

Table 1: Benchtop Stability Comparison

CompoundFormStorage ConditionsObserved StabilitySource
2-Methoxypyridine-3-boronic acidSolid2-8 °C, dry, under N₂Stable
2-Methoxypyridine-3-boronic acidSolidRoom temperature, airProne to decompositionGeneral knowledge on pyridine boronic acids
This compound MIDA boronate Crystalline SolidRoom temperature, airIndefinitely stable (>60 days) (general for MIDA boronates)
2-Methoxypyridine-3-potassium trifluoroborateCrystalline SolidRoom temperature, airGenerally stableGeneral knowledge on trifluoroborates
2-Methoxypyridine-3-boronic acid pinacol esterLiquid/SolidRoom temperature, airModerately stable, potential for slow hydrolysis/oxidationGeneral knowledge on pinacol boronate esters

Table 2: Stability in Solution and Under Reaction Conditions

CompoundConditionStabilitySource
2-Methoxypyridine-3-boronic acidProtic solvents (e.g., MeOH, H₂O)Susceptible to protodeboronation
2-Methoxypyridine-3-boronic acidSuzuki-Miyaura reaction conditions (base, heat)Prone to decomposition and homocoupling
This compound MIDA boronate Anhydrous organic solvents (THF, Dioxane)Highly stable
This compound MIDA boronate Mild aqueous base (e.g., NaHCO₃)Slow, controlled hydrolysis to the boronic acid
This compound MIDA boronate Strong aqueous base (e.g., NaOH)Rapid hydrolysis to the boronic acid
2-Methoxypyridine-3-potassium trifluoroborateAnhydrous organic solventsGenerally stableGeneral knowledge
2-Methoxypyridine-3-potassium trifluoroborateAqueous baseSlow hydrolysis to the boronic acid
2-Methoxypyridine-3-boronic acid pinacol esterAnhydrous organic solventsGenerally stableGeneral knowledge
2-Methoxypyridine-3-boronic acid pinacol esterAqueous baseSusceptible to hydrolysisGeneral knowledge

Experimental Protocols

To allow for a standardized assessment of stability, the following general experimental protocols are provided. These are based on common methodologies used in the literature for evaluating the stability of boronic acid derivatives.

Protocol 1: Benchtop Stability Assessment

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into separate open vials.

  • Storage: Store the vials under ambient, open-air conditions on a laboratory bench.

  • Analysis: At specified time points (e.g., 1, 7, 14, 30, and 60 days), dissolve the contents of one vial in a deuterated solvent (e.g., DMSO-d₆).

  • Quantification: Analyze the sample by ¹H NMR spectroscopy, using a known internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify the remaining percentage of the intact compound.

Protocol 2: Solution Stability (Hydrolysis) Assessment

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10 mM) in an appropriate organic solvent (e.g., THF or Dioxane).

  • Reaction Setup: In an NMR tube, combine the stock solution with a deuterated aqueous buffer of a specific pH (e.g., pH 4, 7, and 10).

  • Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 0, 1, 4, 8, and 24 hours) at a constant temperature.

  • Data Analysis: Determine the rate of hydrolysis by monitoring the disappearance of the starting material signals and the appearance of the corresponding boronic acid signals.

Visualization of Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the stability of a boronic acid derivative.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Stability Conditions cluster_analysis Analysis cluster_data Data Interpretation Start Start Weighing Accurate Weighing Start->Weighing Compound Test Compound (e.g., MIDA boronate) Benchtop Benchtop (Air) Compound->Benchtop Solution Solution (Varying pH) Compound->Solution Weighing->Compound NMR NMR Spectroscopy Benchtop->NMR Time Points LCMS LC-MS Analysis Benchtop->LCMS Solution->NMR Time Points Solution->LCMS Quantification Quantification of Degradation NMR->Quantification Kinetics Determination of Rate Constants NMR->Kinetics LCMS->Quantification End End Quantification->End Kinetics->End

Caption: Workflow for assessing the stability of boronic acid derivatives.

Logical Relationships in Reagent Selection

The choice between 2-Methoxypyridine-3-boronic acid, its MIDA boronate, or another alternative is dictated by the specific requirements of the synthetic step. The following diagram outlines the decision-making process.

Reagent_Selection Start Need for 2-Methoxypyridin-3-yl moiety? Use_Boronic_Acid Use 2-Methoxypyridine-3-boronic acid Start->Use_Boronic_Acid  Yes, and reaction is fast and conditions are mild   Consider_Alternatives Consider stabilized alternatives Start->Consider_Alternatives  Yes, but stability is a concern (prolonged reaction, harsh conditions)   Use_MIDA Use MIDA boronate for superior stability and handling Consider_Alternatives->Use_MIDA  Need for chromatography and 'slow-release' is beneficial   Use_Other Consider Trifluoroborate or Pinacol Ester Consider_Alternatives->Use_Other  Alternative slow-release kinetics or different solubility required  

Caption: Decision tree for selecting the appropriate boronic acid reagent.

A Comparative Benchmarking Guide to 2-Methoxypyridine-3-boronic acid hydrate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures vital to drug discovery and materials science. The choice of the boronic acid reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an objective comparison of 2-Methoxypyridine-3-boronic acid hydrate against other commonly used boronic acids, supported by experimental data, to inform reagent selection and optimization of reaction protocols.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. For heteroaryl boronic acids, the position of the boronic acid group and the electronic nature of the heterocycle play a significant role. The following table summarizes the performance of 2-Methoxypyridine-3-boronic acid and other selected boronic acids in couplings with various aryl bromides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies; therefore, reaction parameters are included for context.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Methoxypyridine-3-boronic acid 3-Amino-2-chloropyridinePd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃ (1M aq.)1,4-DioxaneReflux869
2-Methoxypyridine-3-boronic acid 3-Amino-2,6-dichloropyridinePd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃ (1M aq.)1,4-DioxaneReflux867
Pyridin-3-ylboronic acid 4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄----Good
Phenylboronic acid BromobenzenePd(OAc)₂ (0.2 mol%) / PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O802>95
4-Methoxyphenylboronic acid 4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃EtOH/H₂O801>99

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for Suzuki-Miyaura cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Key Signaling Pathways and Workflows

Visualizing the mechanistic steps and experimental processes can aid in understanding and optimizing the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X (L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'B(OH)2 / Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (L2) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

General experimental workflow for a comparative Suzuki-Miyaura coupling study.

A Comparative Guide to the Quantitative Analysis of Product Formation Using 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of 2-Methoxypyridine-3-boronic acid hydrate's performance in Suzuki-Miyaura cross-coupling reactions against alternative boronic acids. The data presented is intended to assist researchers in selecting the optimal reagents and conditions for the synthesis of complex molecules, particularly those containing the pyrimidine scaffold, a common motif in biologically active compounds.

Performance Comparison in the Suzuki-Miyaura Coupling of 5-Bromopyrimidine

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The choice of boronic acid is a critical parameter influencing reaction yields and efficiency. In this guide, we compare the performance of 2-Methoxypyridine-3-boronic acid with furan-3-boronic acid and various substituted phenylboronic acids in the coupling with 5-bromopyrimidine. Both nickel- and palladium-catalyzed systems are presented, highlighting the impact of the catalytic system on the reaction outcome.[1][2]

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Avg. Yield (%)
2-Methoxypyridine-3-boronic acid NiCl₂(PCy₃)₂ (1)K₃PO₄tert-Amyl alcohol80176[3]
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[1]

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[1]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586[1]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 2-Methoxypyridine-3-boronic acid[2][3]
  • Reaction Setup: In a 1-dram (∼4 mL) vial, combine 5-bromopyrimidine (1.0 equiv), 2-Methoxypyridine-3-boronic acid, K₃PO₄, and NiCl₂(PCy₃)₂ (1 mol%).

  • Solvent Addition: Add a stir bar and tert-amyl alcohol.

  • Reaction Conditions: Stir the reaction at room temperature for 30 minutes, then heat to 80 °C using a preheated heating block or an oil bath for 1 hour.[2]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Workup and Purification: After completion, the reaction mixture is subjected to an aqueous workup, and the crude product is purified via flash column chromatography on silica gel.[3]

Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic acid[1][4]
  • Reaction Setup: Under a nitrogen atmosphere, add 5-bromopyrimidine (1.00 equiv), 3-furanylboronic acid (2.50 equiv), K₃PO₄ (4.5 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.005 equiv) to a dry Schlenk flask.[1][4]

  • Solvent Addition: Add tert-amyl alcohol to achieve a 0.3 M concentration with respect to 5-bromopyrimidine.[4]

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring for 1 hour.[1]

  • Workup: After completion, cool the reaction mixture to room temperature. Add deionized water and diethyl ether to the flask and stir for 15 minutes.[4]

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]

Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Arylboronic Acids[1]
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[1]

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio.[1]

  • Reaction Conditions: Stir the reaction mixture at 85-95 °C under the inert atmosphere for over 15 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using standard extraction and chromatography techniques.[1]

Visualizations

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R PdII_R->Pd0 RedElim Reductive Elimination PdII_R->RedElim Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction) F->G H Dry Organic Layer G->H I Concentrate H->I J Purify (Column Chromatography) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Applications of 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid hydrate, a versatile reagent in modern organic synthesis. We will objectively compare its performance with alternative boronic acids, supported by experimental data, and provide detailed protocols for its key applications. This document aims to be an essential resource for researchers engaged in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

Introduction

This compound (CAS No. 163105-90-6) is a heteroarylboronic acid that has gained significant traction as a building block in organic synthesis.[1][2] Its structure, featuring a pyridine ring with a methoxy group at the 2-position and a boronic acid at the 3-position, imparts unique reactivity and solubility properties.[1] This makes it a valuable tool for the construction of carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] The resulting biaryl and heteroaryl scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the cornerstone application of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The choice of boronic acid, catalyst, base, and solvent are all critical for a successful and high-yielding reaction.

Comparison with Alternative Boronic Acids

While a direct head-to-head comparison of 2-Methoxypyridine-3-boronic acid with a wide range of other boronic acids under identical conditions is not extensively documented in a single study, we can infer its reactivity and performance based on related research. The electronic and steric properties of the boronic acid play a crucial role in the outcome of the Suzuki-Miyaura coupling.

Generally, electron-rich boronic acids tend to exhibit higher reactivity. The methoxy group in 2-Methoxypyridine-3-boronic acid is electron-donating, which can enhance its reactivity compared to unsubstituted or electron-deficient pyridine boronic acids. However, the position of the boronic acid group and the presence of the nitrogen atom in the pyridine ring can lead to challenges, such as catalyst inhibition or protodeboronation (the undesired cleavage of the C-B bond).[6] This is often referred to as the "2-pyridyl problem" when the boronic acid is at the 2-position.[6] While our subject compound has the boronic acid at the 3-position, the proximity of the nitrogen can still influence the reaction.

The following table summarizes typical yields for Suzuki-Miyaura couplings of various boronic acids with different aryl halides, providing a comparative context for the expected performance of 2-Methoxypyridine-3-boronic acid.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid 2-chloro-4,6-dimethoxypyrimidinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895
Benzo[b]furan-2-boronic acid 2-chloro-4,6-dimethoxypyrimidineAllyl(2-di-t-butylphosphino-1,1'-binaphthyl)palladium(II) chlorideK₃PO₄MeOH/THF250.598[2]
3-Furan boronic acid 2-chloro-4,6-dimethoxypyrimidineAllyl(2-di-t-butylphosphino-1,1'-binaphthyl)palladium(II) chlorideK₃PO₄MeOH/THF250.592[2]
2-Thiopheneboronic acid Pyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂Na₃PO₄Dioxane10024~70[7]
4-Methoxyphenylboronic acid Pyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂Na₃PO₄Dioxane10024~60[7]

Note: This table is a compilation of data from different sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution as reaction conditions are not identical.

Applications in the Synthesis of Biologically Active Molecules

The 2-methoxypyridine moiety is a common structural feature in many biologically active compounds, particularly in the development of kinase inhibitors.[4][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders.[5]

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes is a key target in the treatment of inflammatory diseases.[5][9] Several approved JAK inhibitors and clinical candidates incorporate substituted pyridine scaffolds. The use of building blocks like 2-Methoxypyridine-3-boronic acid allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[9][10]

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is another critical pathway in cell growth and survival, and its inhibition is a major focus in cancer drug discovery.[1] Many PI3K inhibitors feature heteroaromatic cores, including those derived from methoxypyridine boronic acids.[1][11] The methoxy group can influence the compound's binding affinity and pharmacokinetic properties.

The following table provides examples of the biological activity of kinase inhibitors that contain a methoxypyridine or related pyridine scaffold.

Compound ClassTarget KinaseExample CompoundIC₅₀ (nM)
Pyrido[2,3-d]pyrimidin-7-onesJAK3Compound 10f2.0[9][12]
Triazole-pyrrolopyrimidinesJAK1Compound 23a72[10]
Imidazo[1,2-a]pyridinesPI3Kα--
ThienopyrimidinesPI3KαCompound 9a9470
PyrimidinesVCP/p97Compound 1754.7[13]

Note: IC₅₀ values are highly dependent on the specific assay conditions. This table illustrates the potency that can be achieved with compounds containing pyridine-based scaffolds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-Methoxypyridine-3-boronic acid involves a Grignard reaction or lithium-halogen exchange with 3-bromo-2-methoxypyridine, followed by quenching with a borate ester.[2]

Materials:

  • 3-Bromo-2-methoxypyridine

  • Magnesium turnings

  • Lithium chloride

  • Diisobutylaluminium hydride (DIBAL-H)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • 0.1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Acetonitrile

  • Water

Procedure:

  • To a dry Schlenk flask containing magnesium turnings (5.0 mmol), add a 0.5M solution of lithium chloride in THF (2.5 mmol) under an argon atmosphere.[2]

  • Add DIBAL-H (0.02 mmol, 1M in toluene) to activate the magnesium and stir the mixture at room temperature for 5 minutes.[2]

  • Add 3-bromo-2-methoxypyridine (2.0 mmol) to the reaction mixture at once and stir at room temperature for 30 minutes.[2]

  • Cool the reaction mixture to 0°C and add trimethyl borate (4.0 mmol) dropwise.[2]

  • Allow the reaction to stir overnight at room temperature.[2]

  • Quench the reaction with 0.1N dilute hydrochloric acid and extract with ethyl acetate.[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the residue by recrystallization from a mixture of water and acetonitrile to yield 2-Methoxypyridine-3-boronic acid.[2]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-Methoxypyridine-3-boronic acid with an aryl halide.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask or reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the key chemical transformations and workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, 2-Methoxypyridine-3-boronic acid, Catalyst, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. Its application is especially prominent in medicinal chemistry for the development of kinase inhibitors. While direct comparative data with a wide range of other boronic acids is not always available in a single source, the principles of its reactivity and the provided experimental protocols offer a solid foundation for its successful implementation in research and development. The continued exploration of its use in the synthesis of novel, biologically active molecules is an active area of research with significant potential.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Methoxypyridine-3-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 2-Methoxypyridine-3-boronic acid hydrate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Inhalation of dust may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is advised when splashing is a risk.[2][3]To protect the eyes from dust particles and potential chemical splashes which can cause serious irritation.[4][5]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[4][6] Latex gloves are not recommended.[5]To prevent skin contact, which can cause irritation.[3] Gloves should be inspected before use and changed if contaminated.[4]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[4] For larger quantities, a chemical-resistant apron is also recommended.[2]To protect the skin from accidental spills and contact.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area.[6][7] If dust is generated, a NIOSH-approved respirator should be used.[3][4]To prevent the inhalation of dust particles that can cause respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

  • Preparation:

    • Ensure that a safety shower and an eyewash station are easily accessible.[2]

    • Conduct all work within a properly functioning chemical fume hood to ensure adequate ventilation.[6][7]

    • Clear the workspace of any clutter.

    • Verify that all necessary PPE is available and in good condition.

  • Handling the Compound:

    • Don all required PPE as outlined in the table above before handling the chemical.

    • When transferring the solid, use a spatula to avoid generating dust.[4]

    • Keep the container tightly closed when not in use to prevent absorption of moisture and contamination.[4][8]

    • Avoid all personal contact with the substance, including inhalation of dust or vapors.[2]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3][8]

    • Clean the work area and any equipment used to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE. Contaminated clothing should be removed immediately and washed before reuse.[2][3]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all waste, including any unused material and contaminated absorbents, in a designated, labeled, and sealed container for hazardous waste.

  • Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing papers, and pipette tips, as hazardous waste.[2]

  • Regulations: All waste disposal must be carried out in strict accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]

Emergency Procedures

  • Spills: In the event of a small spill, evacuate the immediate area.[2] Ensure the area is well-ventilated.[2] Contain the spill using an inert absorbent material like sand or vermiculite.[2][7] Collect the contained material into a sealed container for hazardous waste disposal.[2][3]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) gather_ppe Gather Required PPE don_ppe Don All PPE gather_ppe->don_ppe weigh_transfer Weigh and Transfer Compound (Avoid Dust Generation) perform_reaction Perform Experimental Procedure close_container Keep Container Tightly Closed clean_area Clean Work Area and Equipment close_container->clean_area decontaminate_ppe Remove and Decontaminate/Dispose of PPE wash_hands Wash Hands Thoroughly collect_waste Collect Chemical Waste in Labeled Container wash_hands->collect_waste dispose_ppe Dispose of Contaminated PPE as Hazardous Waste follow_regs Follow Institutional and Local Regulations

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.